2-(2-Cyclohexylethyl)octanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7077-71-6 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
2-(2-cyclohexylethyl)octanoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-8-11-15(16(17)18)13-12-14-9-6-5-7-10-14/h14-15H,2-13H2,1H3,(H,17,18) |
InChI Key |
WWDJPNTZDVALDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC1CCCCC1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 2-(2-Cyclohexylethyl)octanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(2-Cyclohexylethyl)octanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates its properties based on the well-characterized moieties it comprises: octanoic acid and a cyclohexylethyl group. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering insights into its potential behavior in various chemical and biological systems. General experimental protocols for determining these properties are also detailed to guide future empirical studies.
Introduction
This compound is a substituted carboxylic acid featuring a C8 aliphatic chain with a cyclohexylethyl group at the second carbon position. Its structure suggests a lipophilic character due to the presence of the cyclohexane ring and the alkyl chain, combined with the polar, acidic nature of the carboxylic acid group. Understanding the physicochemical properties of this molecule is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing formulations and experimental assays.
Predicted Physicochemical Properties
The following table summarizes the estimated physicochemical properties of this compound. These values are derived from the known properties of octanoic acid and cyclohexane, with qualitative predictions on how the combination of these structures would influence the overall properties. For comparison, the experimental values for octanoic acid are also provided.
| Property | Predicted Value for this compound | Experimental Value for Octanoic Acid | Rationale for Prediction |
| Molecular Formula | C₁₆H₃₀O₂ | C₈H₁₆O₂[1] | Addition of a C₈H₁₄ (cyclohexylethyl) group to octanoic acid. |
| Molecular Weight | 254.41 g/mol | 144.21 g/mol [1] | Sum of the atomic weights of the constituent atoms. |
| Melting Point (°C) | Higher than 16.5 °C | 16-16.5 °C[1] | The larger, more complex structure with increased van der Waals forces would likely lead to a higher melting point compared to octanoic acid. |
| Boiling Point (°C) | Significantly higher than 237 °C | 237 °C[1] | The substantial increase in molecular weight and surface area will lead to stronger intermolecular forces, thus requiring more energy to transition to the gas phase. Carboxylic acids generally have high boiling points due to hydrogen bonding.[2][3] |
| Aqueous Solubility | Lower than 0.68 g/L | 0.68 g/L (at 20°C)[4] | The addition of the large, nonpolar cyclohexylethyl group will significantly increase the hydrophobic character of the molecule, thereby reducing its solubility in water.[5] |
| pKa | Approximately 4.9 | ~4.89 | The electronic effect of the cyclohexylethyl group is primarily inductive and weakly electron-donating, which is expected to have a minimal impact on the acidity of the carboxylic acid group compared to the alkyl chain of octanoic acid. |
| LogP (Octanol-Water Partition Coefficient) | Higher than 3.05 | 3.05[6] | The addition of the hydrophobic cyclohexylethyl group will increase the lipophilicity of the molecule, leading to a higher logP value. |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of carboxylic acids like this compound.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.[7][8]
-
Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.[7]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7] For a pure compound, this range is typically narrow.
-
Boiling Point Determination
For a non-volatile liquid, the boiling point can be determined using a micro-boiling point or Thiele tube method.[9]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating source.
-
Procedure:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
-
Aqueous Solubility Determination
The solubility of an organic acid in water can be determined by the shake-flask method.
-
Apparatus: Scintillation vials, analytical balance, shaker, centrifuge, pH meter, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of the compound is added to a known volume of water in a vial.
-
The vial is sealed and agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The solution is then centrifuged to pellet the undissolved solid.
-
The concentration of the compound in the supernatant is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry. This concentration represents the aqueous solubility.
-
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.[10][11]
-
Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[10]
-
The pH of the solution is measured after each addition of the base.
-
A titration curve of pH versus the volume of base added is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.[12]
-
LogP (Octanol-Water Partition Coefficient) Determination
The LogP value can be determined using the shake-flask method followed by quantification.[13]
-
Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrument (HPLC or GC).
-
Procedure:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]
-
Visualization of Physicochemical Property Relationships
The following diagram illustrates the logical relationships and influences between the core physicochemical properties of an organic molecule like this compound.
Caption: Interrelationships of Physicochemical Properties.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. 辛酸 for synthesis | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Octanoic acid | 124-07-2 [chemicalbook.com]
- 6. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
An In-depth Technical Guide on the Structural Elucidation and Characterization of 2-(2-Cyclohexylethyl)octanoic acid
Disclaimer: The following document provides a predictive guide to the structural elucidation and characterization of 2-(2-Cyclohexylethyl)octanoic acid. As of the time of writing, specific experimental data for this compound is not available in publicly accessible literature. The presented data and protocols are based on established principles of organic spectroscopy and analytical chemistry, drawing parallels from structurally similar molecules. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a saturated fatty acid characterized by a cyclohexylethyl substituent at the alpha-position of an octanoic acid backbone. Its unique structure, combining a linear aliphatic chain with a bulky cycloalkane moiety, suggests potential applications in drug development and materials science, where lipophilicity and steric hindrance are critical parameters. Accurate structural elucidation and characterization are paramount for understanding its physicochemical properties, biological activity, and for ensuring purity and consistency in any application.
This guide outlines the predicted analytical data and established experimental protocols for the comprehensive characterization of this compound.
Predicted Physicochemical Properties
The fundamental physicochemical properties of this compound have been predicted based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol |
| Monoisotopic Mass | 254.2246 Da |
| CAS Number | Not Assigned |
| Predicted LogP | ~6.5 |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables and spectral data of analogous structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.0 - 12.0 | br s | 1H | -COOH |
| 2.30 - 2.45 | m | 1H | α-CH |
| 1.60 - 1.75 | m | 2H | -CH₂-CH(COOH)- |
| 1.55 - 1.70 | m | 5H | Cyclohexyl-H |
| 1.15 - 1.40 | m | 10H | -(CH₂)₅-CH₃, Cyclohexyl-H |
| 0.85 - 0.95 | t | 3H | -CH₃ |
| 0.80 - 1.00 | m | 4H | Cyclohexyl-H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 180.0 - 182.0 | -COOH |
| 45.0 - 47.0 | α-CH |
| 37.0 - 39.0 | Cyclohexyl-CH |
| 33.0 - 35.0 | Cyclohexyl-CH₂ |
| 31.0 - 33.0 | -CH₂-CH(COOH)- |
| 29.0 - 31.0 | -(CH₂)₅- |
| 26.0 - 28.0 | Cyclohexyl-CH₂ |
| 22.0 - 24.0 | -CH₂-CH₃ |
| 13.5 - 14.5 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch of carboxylic acid dimer |
| 2925, 2855 | Strong | C-H stretch (aliphatic) |
| 1705-1725 | Strong | C=O stretch of carboxylic acid dimer |
| 1450-1470 | Medium | C-H bend (scissoring) |
| 1210-1320 | Medium | C-O stretch |
| 920-950 | Broad, Medium | O-H bend (out-of-plane) |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 254 | Low | [M]⁺ (Molecular Ion) |
| 237 | Medium | [M - OH]⁺ |
| 209 | Medium | [M - COOH]⁺ |
| 129 | High | [M - C₉H₁₇]⁺ (McLafferty rearrangement) |
| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized protocols for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, 32k data points, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, 64k data points, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for ¹H).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).
-
GC-MS Protocol:
-
Inject the sample into a gas chromatograph (GC) for separation.
-
The separated components are then introduced into the mass spectrometer.
-
EI is typically used at 70 eV.
-
Acquire mass spectra over a range of m/z 50-500.
-
-
LC-MS Protocol:
-
Inject the sample into a liquid chromatograph (LC) for separation.
-
The eluent is introduced into the ESI source.
-
Acquire mass spectra in both positive and negative ion modes.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Mandatory Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow for Structural Elucidation
Caption: General workflow for the structural elucidation of a novel fatty acid.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
Caption: Simplified PPAR signaling pathway for fatty acid metabolism.
Conclusion
While experimental data for this compound is not yet available, this guide provides a robust framework for its structural elucidation and characterization. The predicted spectroscopic data offers a valuable reference for researchers, and the detailed experimental protocols outline the necessary steps for obtaining empirical data. The visualization of its structure, analytical workflow, and a relevant biological pathway further aids in understanding this novel fatty acid. Future experimental work is required to validate these predictions and to fully explore the potential of this compound in various scientific and industrial applications.
Synthesis of Novel Cyclohexyl Fatty Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl fatty acids, characterized by a cyclohexane ring incorporated into their aliphatic chain, represent a unique class of lipids with significant potential in various scientific and therapeutic domains. Their distinct physicochemical properties, conferred by the bulky and rigid cyclohexyl moiety, make them valuable tools in membrane research and as precursors for novel drug candidates. This technical guide provides a comprehensive overview of the primary synthesis pathways for novel cyclohexyl fatty acids, catering to the needs of researchers and professionals in drug development. The guide details both biosynthetic and chemical synthesis methodologies, presents quantitative data in a comparative format, and provides illustrative diagrams for key pathways and workflows.
Biosynthesis of ω-Cyclohexyl Fatty Acids
Certain thermophilic acidophilic bacteria, such as Alicyclobacillus acidocaldarius, naturally produce ω-cyclohexyl fatty acids, which are crucial for maintaining membrane fluidity and stability in extreme environments.[1] Understanding this natural production mechanism provides a basis for potential biocatalytic and metabolic engineering approaches.
The Shikimate Pathway as a Precursor Route
The biosynthesis of the cyclohexanecarboxylic acid starter unit for ω-cyclohexyl fatty acid synthesis originates from the shikimate pathway.[1] Glucose is converted through a series of enzymatic steps to shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids and other aromatic compounds in many organisms.
Conversion to Cyclohexylcarboxylyl-CoA
Shikimic acid is subsequently converted to cyclohexanecarboxylic acid, which is then activated to its coenzyme A (CoA) thioester, cyclohexylcarboxylyl-CoA. This activated starter unit then enters the fatty acid synthesis pathway, where it is elongated by the fatty acid synthase (FAS) complex through the addition of two-carbon units from malonyl-CoA.[1]
Diagram: Biosynthetic Pathway of ω-Cyclohexyl Fatty Acids
Caption: Biosynthesis of ω-cyclohexyl fatty acids from glucose.
Chemical Synthesis Methodologies
The chemical synthesis of cyclohexyl fatty acids offers greater flexibility in designing novel structures with desired functionalities, which is of particular interest for drug development. This section details several key chemical synthesis strategies.
Catalytic Hydrogenation of Phenylalkanoic Acids
A robust and widely applicable method for the synthesis of ω-cyclohexylalkanoic acids is the catalytic hydrogenation of the corresponding ω-phenylalkanoic acids. This reaction involves the reduction of the aromatic ring to a cyclohexane ring in the presence of a metal catalyst and a hydrogen source.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Catalyst Preparation: A suitable catalyst, such as rhodium-on-alumina or platinum oxide, is suspended in a solvent (e.g., acetic acid, ethanol).
-
Reaction Setup: The ω-phenylalkanoic acid is dissolved in the solvent and added to the reaction vessel containing the catalyst.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature. The reaction is typically stirred vigorously to ensure efficient mixing.
-
Workup and Purification: After the reaction is complete (monitored by techniques like TLC or GC), the catalyst is removed by filtration. The solvent is evaporated, and the resulting cyclohexyl fatty acid can be purified by crystallization or chromatography.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| Phenylacetic Acid | 5% Rh/Al2O3 | Acetic Acid | 25 | 3-4 | >95 | Generic Procedure |
| 3-Phenylpropionic Acid | PtO2 | Ethanol | 25 | 3 | ~90 | Generic Procedure |
| 4-Phenylbutyric Acid | 5% Ru/C | 10% NaOH(aq) | 100 | 15 | High | [1] |
Grignard Reagent-Based Synthesis
The reaction of a cyclohexyl Grignard reagent with an ω-halo fatty acid ester provides a versatile route for the synthesis of cyclohexyl fatty acids. This method allows for the introduction of the cyclohexyl group at a specific position along the fatty acid chain.
Experimental Protocol: General Procedure for Grignard Synthesis
-
Grignard Reagent Formation: Cyclohexyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether, THF) to form cyclohexylmagnesium bromide.
-
Coupling Reaction: The freshly prepared Grignard reagent is then added to a solution of an ω-bromo fatty acid ester at a controlled temperature.
-
Hydrolysis and Workup: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl or NH4Cl). The product is extracted with an organic solvent.
-
Purification: The crude product is purified by distillation or column chromatography to yield the desired cyclohexyl fatty acid ester, which can then be hydrolyzed to the corresponding carboxylic acid.
| Cyclohexyl Halide | ω-Halo Fatty Acid Ester | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexyl Bromide | Ethyl 11-bromoundecanoate | THF | 12 | 75-85 | [2] |
| Cyclohexyl Chloride | Methyl 6-bromohexanoate | Diethyl Ether | 8 | 60-70 | Generic Procedure |
Diagram: Chemical Synthesis Workflow via Grignard Reaction
Caption: General workflow for cyclohexyl fatty acid synthesis via a Grignard reaction.
Synthesis of Functionalized Cyclohexyl Fatty Acids for Drug Development
The synthesis of cyclohexyl fatty acids with additional functional groups is of great interest for the development of new therapeutic agents. These functional groups can modulate the compound's biological activity, solubility, and pharmacokinetic properties.
One approach involves the synthesis of substituted cyclohexanecarboxylic acids which can then be coupled to various moieties. For example, 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid has been reported as a potent inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity.[3]
Experimental Protocol: Synthesis of a Functionalized Cyclohexyl Carboxylic Acid Derivative (Illustrative)
-
Starting Material: Commercially available 4-aminocyclohexanecarboxylic acid can be used as a versatile starting material.
-
Amide Coupling: The amino group can be acylated with a desired acid chloride or activated carboxylic acid to introduce a specific functional group.
-
Esterification/Amidation: The carboxylic acid moiety can be converted to an ester or amide to further modify the molecule.
-
Purification: The final product is typically purified by column chromatography and characterized by NMR and mass spectrometry.
| Starting Material | Reagent | Key Transformation | Therapeutic Target | Reference |
| 4-Aminocyclohexanecarboxylic acid | 5-Phenylthiazole-2-carbonyl chloride | Amide bond formation | DGAT1 | [3] |
| trans-4-(tert-Butoxycarbonyl)amino-1-cyclohexanecarboxylic acid | - | Intermediate for Janus kinase inhibitors | Janus Kinase | [1] |
Modern Synthetic Methodologies
While classical methods are effective, modern synthetic techniques offer novel pathways to access complex and stereochemically defined cyclohexyl fatty acids.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for constructing the cyclohexene ring, which can then be hydrogenated to the corresponding cyclohexane. This approach allows for the introduction of various substituents on the ring with good stereocontrol. The reaction typically involves a conjugated diene and a dienophile containing a carboxylic acid or ester functionality.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile method for the synthesis of cyclic compounds, including those containing a fatty acid side chain. A diene-containing fatty acid can be cyclized in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cycloalkene, which can subsequently be hydrogenated. This method is particularly useful for the synthesis of macrocyclic structures.
Data Presentation and Characterization
The characterization of novel cyclohexyl fatty acids is crucial for confirming their structure and purity. Standard analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity and molecular weight of the synthesized compounds.[4][5][6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the stereochemistry of the cyclohexane ring.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid and the cyclohexane ring.
Quantitative Data Summary
| Synthesis Method | Key Reagents | Typical Yields (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | ω-Phenylalkanoic acids, H2, Metal catalyst | 90-99 | High yields, clean reactions, scalable | Requires specialized high-pressure equipment |
| Grignard Reaction | Cyclohexyl magnesium halide, ω-halo fatty acid esters | 60-85 | Versatile for introducing the cyclohexyl group at various positions | Sensitive to moisture, requires anhydrous conditions |
| Diels-Alder Reaction | Conjugated dienes, dienophiles | Variable | Good stereocontrol, introduces functionality | Limited by the availability of suitable dienes and dienophiles |
| Ring-Closing Metathesis | Diene-containing fatty acids, Ru-catalyst | 60-90 | Access to macrocycles, good functional group tolerance | Catalyst can be expensive |
Conclusion
The synthesis of novel cyclohexyl fatty acids is a dynamic field with applications ranging from fundamental membrane biology to the development of new pharmaceuticals. This guide has outlined the principal biosynthetic and chemical methodologies for their preparation. While biosynthetic routes offer insights into natural production, chemical synthesis provides the versatility required for creating diverse and functionalized molecules. The choice of synthetic pathway will depend on the desired target structure, the required scale of synthesis, and the available resources. The continued development of novel synthetic strategies will undoubtedly expand the accessible chemical space of cyclohexyl fatty acids, paving the way for new scientific discoveries and therapeutic innovations.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-proteomics.com [creative-proteomics.com]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
Unveiling the Presence of Cyclic Fatty Acids in Biological Systems: A Technical Overview
A comprehensive examination of the natural occurrence, quantification, and analysis of cyclic fatty acids in biological matrices. This guide serves as a resource for researchers, scientists, and professionals in drug development, providing in-depth technical details and methodologies.
Executive Summary
While the specific compound 2-(2-Cyclohexylethyl)octanoic acid has not been documented as naturally occurring in the reviewed scientific literature, a variety of other cyclic fatty acids, including cyclohexyl and cyclopropyl derivatives, have been identified in diverse biological samples. These unique lipids play crucial roles in cellular function and are gaining attention as potential biomarkers and therapeutic targets. This technical guide provides a thorough overview of the current knowledge on the natural occurrence of these related cyclic fatty acids, their quantitative analysis, and the experimental protocols for their detection. Furthermore, it outlines the biosynthetic pathways where known, offering a foundational understanding for future research and development in this area.
Natural Occurrence of Cyclic Fatty Acids
Cyclic fatty acids are a unique class of lipids characterized by the presence of a carbocyclic ring in their acyl chain. Their distribution in nature is specific to certain organisms and environments.
ω-Cyclohexyl Fatty Acids:
The most prevalent naturally occurring cyclohexyl fatty acids are ω-cyclohexyl fatty acids, where the cyclohexyl ring is at the terminal (ω) end of the acyl chain. These have been primarily identified in:
-
Bacteria: They are major components of the cell membranes of certain thermophilic and acidophilic bacteria, such as Bacillus acidocaldarius and Alicyclobacillus species, where they can constitute up to 65-93% of the total fatty acids.[1][2] These fatty acids are thought to enhance membrane stability in extreme environments. They have also been found in mesophilic bacteria like Curtobacterium pusillum and Propionibacterium cyclohexanicum.[1]
-
Animal Products: Trace amounts of ω-cyclohexyl fatty acids have been detected in butter and sheep fat.[1] Their presence in milk fat, specifically ω-cyclohexyltridecanoic acid, has been correlated with the composition of the animal's diet, particularly those rich in cereal meals.[1]
-
Geological Samples: Alkyl cyclohexanes and cyclohexyl alkanoic acids have been found in petroleum samples, with their origin potentially linked to the presence of bacteria like Alicyclobacillus.[1]
Cyclopropane Fatty Acids:
Fatty acids containing a cyclopropane ring are more widespread and have been identified in:
-
Bacteria: They are common constituents of the membrane lipids of a wide variety of bacteria.
-
Protozoa and Myriapoda: These organisms have also been shown to contain cyclopropane fatty acids.[3][4]
-
Plants: Some plants are known to synthesize cyclopropane fatty acids.
-
Human Tissues: Notably, cyclopropaneoctanoic acid 2-hexyl has been identified in human adipose tissue and serum.[3][4][5]
Quantitative Data on Cyclic Fatty Acids in Biological Samples
The concentration of cyclic fatty acids can vary significantly depending on the biological source and environmental conditions. The following table summarizes the available quantitative data from the literature.
| Cyclic Fatty Acid | Biological Sample | Concentration / Abundance | Reference(s) |
| ω-Cyclohexyl Fatty Acids | Bacillus acidocaldarius | ~65% of total fatty acids | [1] |
| ω-Cyclohexyl Fatty Acids | Acido-thermophilic bacteria | 74% to 93% of total fatty acids | [2] |
| ω-Cyclohexyltridecanoic acid | Milk fat (cows on cereal-rich diets) | 0.0% to 0.15% of milk fat | [1] |
| Cyclopropaneoctanoic acid 2-hexyl | Human adipose tissue | ~0.4% of total fatty acids | [3][5] |
| Cyclopropaneoctanoic acid 2-hexyl | Human serum | ~0.2% of total fatty acids | [3][5] |
Experimental Protocols
The analysis of cyclic fatty acids in biological samples requires specific extraction and analytical techniques. Below are detailed methodologies based on cited literature.
Extraction and Derivatization of Fatty Acids from Adipose Tissue and Serum
This protocol is adapted from the analysis of cyclopropane fatty acids in human samples.[5]
-
Lipid Extraction: Total lipids are extracted from the biological sample (adipose tissue or serum) using a chloroform/methanol mixture (2:1, v/v) according to the Folch method.
-
Saponification: The extracted lipids are saponified by heating with a solution of potassium hydroxide in methanol to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Fatty Acid Methylation (FAMEs Preparation): The free fatty acids are then esterified to their fatty acid methyl esters (FAMEs) by heating with boron trifluoride in methanol. This derivatization step is crucial for improving the volatility and thermal stability of the fatty acids for gas chromatography analysis.
-
Extraction of FAMEs: The resulting FAMEs are extracted from the reaction mixture using n-hexane.
-
Picolinyl Ester Derivatization (for structural confirmation): For unambiguous identification of the cyclopropane ring position, fatty acids can be derivatized to picolinyl esters. This is achieved by reacting the unesterified fatty acids with trifluoroacetic anhydride, followed by a reaction with 3-hydroxymethylpyridine and 4-dimethylaminopyridine in dichloromethane.[5]
Analytical Instrumentation and Conditions
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical technique for the separation and identification of cyclic fatty acids.
-
Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., a polar or mid-polar column).
-
Mass Spectrometer: Used for the detection and structural elucidation of the eluted compounds based on their mass spectra. The mass spectrum of picolinyl esters provides specific fragmentation patterns that help in determining the exact position of the cyclopropane ring.
-
Biosynthesis and Signaling Pathways
The biosynthesis of ω-cyclohexyl fatty acids in bacteria has been partially elucidated.
Biosynthesis of ω-Cyclohexyl Fatty Acids in Bacteria
In acidophilic thermophilic bacteria, ω-cyclohexyl fatty acids are synthesized from glucose via the shikimic acid pathway.[2] The cyclohexyl ring is formed from glucose, and it is believed that a cyclohexyl carboxyl-CoA derivative serves as a primer for the fatty acid synthase system to elongate the alkyl chain.[2]
General Workflow for Analysis of Cyclic Fatty Acids
The following diagram illustrates a typical workflow for the analysis of cyclic fatty acids from biological samples.
Conclusion and Future Directions
The study of naturally occurring cyclic fatty acids is an emerging field with significant potential. While this compound has not been identified in biological systems to date, the presence of other cyclohexyl and cyclopropyl fatty acids in bacteria, animals, and humans suggests that further exploration may reveal a greater diversity of these molecules. The methodologies outlined in this guide provide a solid foundation for researchers to investigate the presence and biological roles of these and other novel fatty acids. Future research should focus on more sensitive and comprehensive analytical techniques to screen a wider range of biological samples, elucidate the complete biosynthetic and metabolic pathways of these compounds, and explore their potential roles in health and disease.
References
- 1. Cyclohexyl and cyclohexenyl FA | Cyberlipid [cyberlipid.gerli.com]
- 2. Omega-cyclohexyl fatty acids in acidophilic thermophilic bacteria. Studies on their presence, structure, and biosynthesis using precursors labeled with stable isotopes and radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cyclopropaneoctanoic acid 2-hexyl in human adipose tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
In-Depth Technical Guide: Predicted Biological Activity of 2-(2-Cyclohexylethyl)octanoic Acid via Computational Modeling
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the predicted biological activity, pharmacokinetic properties, and toxicological profile of 2-(2-Cyclohexylethyl)octanoic acid, a novel fatty acid analogue. Leveraging established computational models and in silico methodologies, this guide outlines a systematic approach to characterizing a novel chemical entity in the early stages of drug discovery. The content covers predicted biological targets, detailed computational protocols, structured data summaries, and visual representations of workflows and pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound is a synthetic derivative of octanoic acid, characterized by a cyclohexylethyl substitution. As a fatty acid analogue, it holds potential for interacting with biological pathways that metabolize or are modulated by endogenous lipids. The high costs and extended timelines associated with traditional drug discovery have driven the adoption of computational, or in silico, methods to predict the biological and toxicological profiles of new chemical entities.[1] These models allow for rapid screening and prioritization of candidates, significantly accelerating the development pipeline.[2]
This guide details the application of various computational tools to predict the biological activity of this compound, focusing on its potential protein targets, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Predicted Biological Activities and Potential Targets
Based on its structural similarity to endogenous fatty acids and other synthetic fatty acid derivatives, this compound is predicted to interact with enzymes involved in lipid signaling. Key potential targets include:
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide.[1] Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[1][2] Various fatty acid derivatives have been explored as FAAH inhibitors, making this a primary target of interest.[2]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway. Fatty acids, including derivatives, can act as substrates or inhibitors of COX enzymes, thereby modulating inflammatory responses.[3] For instance, 2-hexyl-cyclopropanedecanoic acid has been shown to increase human cyclooxygenase activity.[4]
The interaction with these targets suggests potential therapeutic applications in pain management, inflammation, and neurological disorders.
Computational Methodology and Protocols
A structured in silico workflow is employed to predict the compound's activity and drug-like properties.
Protocol:
-
Ligand 3D Structure Generation: The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., AMBER or MMFF94) to obtain a stable, low-energy conformation. This is a standard procedure in computational chemistry.
-
Target Protein Structure Retrieval: The crystal structures of human FAAH (PDB ID: 2WJ1) and COX-2 (PDB ID: 6LU7) are retrieved from the Protein Data Bank (RCSB PDB).[5]
-
Protein Preparation: The protein structures are prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states for amino acid residues at physiological pH (7.4).
Molecular docking predicts the preferred orientation of the ligand when bound to a protein target.[1]
Protocol:
-
Binding Site Definition: The active site of the target enzyme is defined based on the position of the co-crystallized native ligand or through literature review.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The prepared ligand is docked into the defined binding site of the prepared protein target.
-
Pose Analysis and Scoring: The resulting binding poses are analyzed. The top-ranked poses are evaluated based on their binding energy (e.g., kcal/mol) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with the active site residues.[5]
ADMET properties are crucial for determining the viability of a compound as a drug.[6] These are predicted using Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches.[6][7]
Protocol:
-
Input Preparation: The simplified molecular-input line-entry system (SMILES) string for this compound is generated.
-
Prediction using Web-Based Tools: The SMILES string is submitted to various online ADMET prediction servers (e.g., SwissADME, pkCSM, Leadscope).[8][9][10]
-
Parameter Analysis: A comprehensive set of pharmacokinetic and toxicological parameters is predicted. This includes oral bioavailability, blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, Caco-2 permeability, and various toxicity endpoints such as mutagenicity and hepatotoxicity.[10][11]
Data Presentation
The quantitative data from the in silico predictions are summarized in the following tables.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Property | Predicted Value | Drug-Likeness Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 268.45 g/mol | Lipinski's Rule of 5 (<500) | Yes |
| logP (Octanol/Water) | 4.85 | Lipinski's Rule of 5 (<5) | Yes |
| Hydrogen Bond Donors | 1 | Lipinski's Rule of 5 (≤5) | Yes |
| Hydrogen Bond Acceptors | 2 | Lipinski's Rule of 5 (≤10) | Yes |
| Molar Refractivity | 80.5 cm³ | Ghose Filter (40-130) | Yes |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Veber Rule (≤140) | Yes |
Table 2: Predicted ADMET Properties
| Parameter | Endpoint | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | >90% | High absorption |
| Caco-2 Permeability (logPapp) | >0.9 | High permeability[9] | |
| Blood-Brain Barrier (BBB) Permeability | LogBB > 0.3 | Likely to cross the BBB | |
| Distribution | Volume of Distribution (VDss) | >0.45 L/kg | Good tissue distribution |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |
| Excretion | Total Clearance | ~0.6 L/h/kg | Moderate clearance rate[9] |
| Toxicity | AMES Mutagenicity | Negative | Non-mutagenic[8] |
| Hepatotoxicity | Low Probability | Low risk of liver injury[10] |
| | Oral Rat Acute Toxicity (LD50) | ~2.5 mol/kg | Class 4 Toxicity (Low)[9] |
Table 3: Predicted Biological Targets and Binding Affinities (Hypothetical)
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Effect |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | 2WJ1 | -8.5 to -10.0 | Inhibition, Analgesic/Anti-inflammatory |
| Cyclooxygenase-2 (COX-2) | 6LU7 | -7.0 to -8.5 | Inhibition, Anti-inflammatory |
Mandatory Visualizations
Caption: Computational workflow for predicting biological activity.
Caption: Predicted interaction with the FAAH signaling pathway.
Caption: Logical workflow for ADMET-based compound filtering.
Conclusion
The in silico analysis of this compound predicts it to be a promising bioactive compound. Computational models suggest it has good drug-like properties, a favorable ADMET profile, and the potential to modulate key enzymes in the endocannabinoid and inflammatory pathways, such as FAAH and COX. These predictions strongly support its candidacy for further preclinical development. However, it is critical to emphasize that these computational predictions serve as a foundational guide. Subsequent experimental validation through in vitro binding assays, cell-based functional assays, and eventually in vivo animal models is essential to confirm the predicted biological activities and establish a definitive safety and efficacy profile.
References
- 1. Structural Model Based on Genetic Algorithm for Inhibiting Fatty Acid Amide Hydrolase [mdpi.com]
- 2. Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Modeling of Competitive Metabolism Between ω3- and ω6 Polyunsaturated Fatty Acids in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Cyclopropaneoctanoic Acid 2-Hexyl in Human Adipose Tissue and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]
- 11. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
Investigating the Metabolic Fate of 2-(2-Cyclohexylethyl)octanoic Acid In Vitro: A Technical Guide
Disclaimer: The compound 2-(2-Cyclohexylethyl)octanoic acid is not described in publicly available scientific literature. This technical guide, therefore, presents a hypothetical investigation into its in vitro metabolic fate based on established biotransformation principles for structurally related molecules, including aliphatic carboxylic acids and compounds containing cyclohexyl moieties. The data and pathways described herein are illustrative and intended to serve as a framework for potential real-world experimental design.
Introduction
The assessment of a new chemical entity's (NCE) metabolic fate is a cornerstone of drug discovery and development. In vitro metabolism studies provide critical early insights into the biotransformation pathways, metabolic stability, and potential for drug-drug interactions. This guide outlines a comprehensive in vitro investigation of the hypothetical compound this compound. The structure of this compound, featuring a saturated cyclohexyl ring, an ethyl linker, and an octanoic acid chain, suggests several plausible metabolic pathways, including Phase I oxidation and Phase II conjugation. Understanding these pathways is essential for predicting its pharmacokinetic profile and potential toxicological liabilities.
Proposed Metabolic Pathways
Based on its chemical structure, this compound is predicted to undergo both Phase I and Phase II metabolism. The primary routes are anticipated to be β-oxidation of the fatty acid chain, hydroxylation of the cyclohexyl ring, and glucuronidation of the carboxylic acid group.
-
Phase I Metabolism: The aliphatic octanoic acid side chain is a prime substrate for mitochondrial β-oxidation, a catabolic process that shortens the fatty acid chain by two-carbon units per cycle.[1][2] Concurrently, the cyclohexyl ring presents a site for cytochrome P450 (CYP)-mediated hydroxylation, typically at the less sterically hindered C-4 position.[3]
-
Phase II Metabolism: The carboxylic acid moiety is a key functional group for conjugation reactions. The formation of an acyl-glucuronide via UDP-glucuronosyltransferase (UGT) enzymes is a highly probable metabolic route for facilitating excretion.[4]
Mandatory Visualization
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
A tiered approach is proposed to elucidate the metabolic fate, starting with stability assessment, followed by metabolite identification and enzyme phenotyping.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance rate (CLint) and half-life (t½) of the parent compound.
Methodology:
-
Incubation Mixture: The parent compound (1 µM final concentration) is incubated with pooled HLM (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Cofactor: The reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: Aliquots are removed at 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Quenching: The reaction is stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Sample Processing: Samples are centrifuged (14,000 rpm, 10 min, 4°C) to precipitate protein. The supernatant is collected for analysis.
-
Analysis: The disappearance of the parent compound is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The natural log of the peak area ratio (parent/internal standard) is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.
Metabolite Identification and Profiling
Objective: To identify major metabolites formed in HLM incubations.
Methodology:
-
Incubation: A higher concentration of the parent compound (10 µM) is incubated with HLM (1 mg/mL) and an NADPH-regenerating system for 60 minutes. A control incubation without the cofactor is run in parallel.
-
Sample Preparation: The reaction is quenched and processed as described in section 3.1.
-
Analysis: Samples are analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
-
Data Processing: Data is processed using metabolite identification software to detect potential metabolites by comparing the analyte chromatograms from the active and control incubations and searching for predicted biotransformations (e.g., +16 Da for hydroxylation, -28 Da for β-oxidation, +176 Da for glucuronidation).
Visualization of Experimental Workflow
Caption: Experimental workflow for metabolite identification.
Data Presentation
The following tables summarize the hypothetical quantitative data from the in vitro experiments.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value | Classification |
| Half-Life (t½, min) | 45.2 | Moderate Stability |
| Intrinsic Clearance (CLint, µL/min/mg) | 30.7 | Low-Moderate Clearance |
Table 2: Summary of Hypothetical Metabolites Identified in HLM Incubations
| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Relative Peak Area (%) |
| M1 | Mono-hydroxylation (Cyclohexyl) | +16 | 35 |
| M2 | β-Oxidation (-C2H4) | -28 | 25 |
| M3 | Hydroxylation + β-Oxidation | -12 | 10 |
| M4 | Glucuronide Conjugate | +176 | 18 |
| Parent | Unchanged | 0 | 12 |
Table 3: Hypothetical Relative Contribution of CYP Isoforms to the Formation of M1
| CYP Isoform | Relative Contribution (%) |
| CYP3A4 | 55 |
| CYP2C9 | 25 |
| CYP2D6 | 10 |
| Others | <10 |
Conclusion
This guide outlines a hypothetical yet plausible in vitro metabolic profile for this compound. The primary predicted metabolic pathways are CYP-mediated hydroxylation on the cyclohexyl ring and β-oxidation of the octanoic acid chain, followed by glucuronidation of the parent compound. The compound demonstrates moderate stability and low-to-moderate intrinsic clearance in human liver microsomes, suggesting it may not be subject to rapid first-pass metabolism. CYP3A4 is predicted to be the major enzyme responsible for its oxidative metabolism. These in vitro findings provide a foundational understanding for guiding further preclinical development, including in vivo pharmacokinetic studies and drug-drug interaction risk assessment.
References
- 1. Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mitochondrial hydroxylation of the cyclohexane ring as a result of beta-oxidation blockade of a cyclohexyl substituted fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gas Chromatography Analysis of 2-(2-Cyclohexylethyl)octanoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-(2-Cyclohexylethyl)octanoic acid methyl ester using gas chromatography (GC). The methodologies outlined are based on established practices for the analysis of fatty acid methyl esters (FAMEs), including those with cyclic and branched-chain structures.
Introduction
This compound is a synthetic fatty acid with potential applications in drug development and material sciences. Accurate and precise quantification is crucial for research, development, and quality control. Gas chromatography, particularly when coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is a powerful technique for the analysis of its methyl ester derivative.[1][2][3][4] The conversion to the methyl ester increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[3]
Experimental Protocols
Sample Preparation: Esterification of this compound
To prepare this compound for GC analysis, it must first be converted to its methyl ester. Acid-catalyzed esterification is a common and effective method.[5][6]
Materials:
-
This compound sample
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol solution (BF₃-Methanol)[6]
-
Heptane or Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass test tubes
-
Vortex mixer
-
Heating block or water bath
-
GC vials with inserts
Protocol: Acid-Catalyzed Methylation
-
Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a screw-capped glass test tube.
-
Reagent Addition: Add 2 mL of anhydrous methanol to the test tube.
-
Acid Catalyst: Carefully add 100 µL of concentrated sulfuric acid or 1 mL of 14% BF₃-methanol reagent.[6]
-
Reaction: Tightly cap the tube and vortex thoroughly. Place the tube in a heating block or water bath at 60-100°C for 1-2 hours.[5]
-
Extraction: After cooling to room temperature, add 1 mL of heptane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute to extract the FAME into the organic layer.[7]
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper heptane layer to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Internal Standard (for Quantitative Analysis): If quantitative analysis is required, a known amount of an internal standard (e.g., methyl nonadecanoate, C19:0) should be added to the sample before esterification.[7]
Gas Chromatography (GC) Method
The following are recommended starting conditions for the GC analysis. Optimization may be necessary based on the specific instrument and column used. Capillary columns are preferred over packed columns for their higher separation efficiency.[3][8]
Table 1: Gas Chromatography Operating Conditions
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B or equivalent with FID or MS detector |
| Column | A polar stationary phase like a polyethylene glycol (e.g., DB-WAX, Omegawax) or a mid-polar phase like a cyanopropyl silicone is recommended.[8][9][10] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[9] |
| Inlet Temperature | 250°C[9] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration)[9] |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold: 5 min at 250°C. |
| Detector | FID: 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N₂ or He): 25 mL/min.[9] MS: Transfer line: 250°C, Ion source: 230°C, Quadrupole: 150°C. Scan range: m/z 50-500. |
Data Presentation and Quantitative Analysis
Quantitative analysis can be performed using either an internal standard or an external standard calibration method. The use of an internal standard is recommended to correct for variations in injection volume and sample preparation.[11]
Table 2: Example Quantitative Data (Hypothetical)
| Parameter | Value |
| Analyte | This compound methyl ester |
| Internal Standard (IS) | Methyl Nonadecanoate (C19:0) |
| Retention Time of Analyte | To be determined experimentally |
| Retention Time of IS | To be determined experimentally |
| Calibration Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Repeatability (RSD%) | < 5% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: Workflow for the GC analysis of this compound methyl ester.
Logical Relationship for Quantification
The diagram below outlines the logic for quantitative analysis using an internal standard.
Caption: Logic for quantitative analysis using the internal standard method.
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of fatty acid methyl esters by capillary gas chromatography with flame-ionization detection: quadrupole and sector mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 11. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Interaction Studies Using a Chemical Probe
Application Note: 17-Octadecynoic Acid (17-ODYA) as a Chemical Probe for Protein Fatty-Acylation
Introduction
Protein acylation is a critical post-translational modification where fatty acids are covalently attached to proteins, influencing their localization, trafficking, stability, and interaction networks.[1][2] 17-Octadecynoic acid (17-ODYA) is a powerful bioorthogonal chemical probe used to study protein fatty-acylation, particularly S-palmitoylation and N-myristoylation.[3][4] It is an analog of stearic acid (C18:0) that contains a terminal alkyne group. This alkyne serves as a "handle" for chemical ligation, allowing for the detection and identification of proteins that have been metabolically labeled with the probe.[5][6]
Principle of Use
The use of 17-ODYA is based on a two-step process: metabolic labeling followed by bioorthogonal ligation (Click Chemistry).
-
Metabolic Labeling: 17-ODYA is introduced to cultured cells and is readily taken up.[5] The cell's endogenous enzymatic machinery recognizes it as a fatty acid, converts it to 17-octadecynoyl-CoA, and transfers it onto substrate proteins via acyltransferases.[5]
-
Bioorthogonal Ligation (Click Chemistry): After labeling, cells are lysed. The alkyne handle on the incorporated 17-ODYA is then covalently linked to a reporter molecule containing an azide group via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7] This reaction is highly specific and occurs under biocompatible conditions, meaning it does not interfere with native biomolecules.[8][9] The reporter can be a fluorophore (e.g., Azide-Fluor 488) for visualization or biotin-azide for affinity purification and subsequent identification by mass spectrometry.[3]
Applications
-
Global Profiling: Identification of the "palmitoyl-proteome" in various cell types and conditions.[3][10]
-
Dynamic Studies: Analysis of the kinetics and turnover of protein acylation using pulse-chase experiments.[5][11]
-
Target Validation: Confirmation of acylation on specific proteins of interest.[3]
-
Enzyme Substrate Discovery: Identification of substrates for specific palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs).[10]
Quantitative Data Summary
Quantitative analysis is crucial for understanding the dynamics of protein acylation. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with 17-ODYA labeling to provide precise quantification of changes in acylation levels between different experimental conditions.
Table 1: Example Quantitative Proteomics Data from a SILAC-17-ODYA Experiment This table represents hypothetical data from an experiment comparing 17-ODYA labeled proteins in control vs. treated cells. The ratio indicates the change in acylation.
| Protein ID | Gene Name | Protein Name | SILAC Ratio (Treated/Control) | Description |
| P63000 | GNAI2 | G-protein subunit alpha i2 | 2.5 | Known palmitoylated protein involved in signaling. |
| P04049 | RAF1 | RAF proto-oncogene | 0.4 | Acylation is downregulated upon treatment. |
| Q9Y2I1 | ZDHHC5 | Palmitoyltransferase ZDHHC5 | 1.1 | Stable acylation, likely auto-palmitoylation. |
| P08107 | SRC | Proto-oncogene tyrosine-protein kinase Src | 3.1 | Newly identified target of dynamic acylation. |
Table 2: Example Data from a 17-ODYA Pulse-Chase Experiment This table shows hypothetical data measuring the turnover of the 17-ODYA label on different proteins over time. A faster decay indicates more dynamic acylation.
| Protein ID | Gene Name | % 17-ODYA Signal Remaining (Chase Time) | Turnover Rate |
| 0 hr | 2 hr | ||
| P62805 | NRAS | 100% | 45% |
| Q15027 | FLOT1 | 100% | 92% |
| P27797 | LAT | 100% | 60% |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 17-ODYA
This protocol describes the optimal method for delivering 17-ODYA to cultured cells by first saponifying it and complexing it with fatty acid-free BSA.[12]
Materials:
-
17-Octadecynoic Acid (17-ODYA)
-
Potassium Hydroxide (KOH)
-
Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium with delipidated Fetal Bovine Serum (dFBS)
-
Mammalian cells of interest (e.g., HEK293T, Jurkat)
Procedure:
-
Preparation of 17-ODYA-BSA Complex (5 mM Stock): a. Prepare a 100 mM stock of 17-ODYA in ethanol. b. In a glass vial, add 25 µL of 100 mM 17-ODYA. c. Add 25 µL of 750 mM KOH. Heat at 65°C for 30 minutes to saponify the fatty acid. d. Prepare a 1.7 mM FAF-BSA solution in PBS. e. Add 450 µL of the warm (55°C) FAF-BSA solution to the saponified 17-ODYA. f. Vortex vigorously and heat at 37°C for 1 hour to allow complex formation. The solution should be clear. g. Store the 5 mM stock solution at -20°C.
-
Cell Labeling: a. Culture cells to approximately 70-80% confluency. b. On the day of the experiment, replace the standard growth medium with fresh medium containing 10% dFBS. c. Add the 17-ODYA-BSA complex to the medium to a final concentration of 25-50 µM. As a negative control, treat a separate dish of cells with a palmitic acid-BSA complex or BSA alone. d. Incubate the cells for the desired period (typically 4-8 hours) at 37°C in a CO₂ incubator.[3] e. After incubation, wash the cells twice with cold PBS to remove excess probe. f. Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells). The cell pellet can be stored at -80°C or used immediately for lysis.
Protocol 2: Click Chemistry Ligation and In-Gel Fluorescence Analysis
This protocol is for attaching a fluorescent azide reporter to 17-ODYA-labeled proteins for visualization.
Materials:
-
17-ODYA-labeled cell pellet
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) Sulfate (CuSO₄)
-
Fluorescent Azide (e.g., Azide-Fluor 488)
-
SDS-PAGE reagents
Procedure:
-
Cell Lysis: a. Resuspend the cell pellet in 200-500 µL of cold Lysis Buffer. b. Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50-100 µg of protein lysate. b. Sequentially add the "Click-Mix" components (prepare fresh):
- Fluorescent Azide to a final concentration of 25 µM.
- TCEP to a final concentration of 1 mM (from a fresh 50 mM stock in water).
- TBTA to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).
- CuSO₄ to a final concentration of 1 mM (from a 50 mM stock in water). c. Vortex briefly to mix. Incubate at room temperature for 1 hour in the dark.
-
In-Gel Fluorescence Analysis: a. Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes. b. Resolve the proteins on a Tris-Glycine SDS-PAGE gel. c. After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation/emission filters (e.g., 488 nm excitation for Azide-Fluor 488).[5] d. After scanning, the same gel can be stained with Coomassie Blue to visualize total protein loading.
Protocol 3: Biotin-Tagging, Enrichment, and Western Blot Analysis
This protocol is for identifying specific acylated proteins or for preparing samples for mass spectrometry.
Materials:
-
Same as Protocol 2, but replace Fluorescent Azide with Biotin-Azide.
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with 0.1% SDS)
-
Elution Buffer (e.g., 2X SDS-PAGE loading buffer with excess biotin)
Procedure:
-
Lysis and Click Reaction: a. Perform cell lysis and the click chemistry reaction as described in Protocol 2, Steps 1 and 2, but using Biotin-Azide at a final concentration of 100 µM.
-
Enrichment of Biotinylated Proteins: a. After the 1-hour incubation, precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C for 20 minutes. b. Centrifuge to pellet the protein, discard the supernatant, and resuspend the pellet in PBS containing 1% SDS. c. Pre-wash streptavidin-agarose beads with PBS. d. Add the beads to the protein lysate and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins. e. Pellet the beads by centrifugation and wash them extensively:
- Twice with PBS + 0.5% SDS.
- Twice with PBS.
-
Elution and Analysis: a. Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 10 minutes. b. Centrifuge to pellet the beads and collect the supernatant containing the enriched proteins. c. Analyze the enriched proteins by Western blot using an antibody against a protein of interest, or prepare the sample for analysis by mass spectrometry.
Visualizations (Graphviz)
Caption: General workflow for identifying acylated proteins using 17-ODYA.
Caption: The CuAAC reaction for ligating a reporter to a labeled protein.
Caption: Workflow for a pulse-chase experiment to measure acylation dynamics.
References
- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
Application Note: Development and Protocol for a Competitive ELISA Kit for 2-(2-Cyclohexylethyl)octanoic Acid Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Cyclohexylethyl)octanoic acid is a novel synthetic carboxylic acid with potential applications in pharmaceutical and metabolic research. Accurate quantification of this small molecule in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and biomarker discovery. This document details the development and protocol of a sensitive and specific indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound.
As a small molecule, this compound is a hapten and cannot elicit an immune response on its own.[1] To generate specific antibodies, it must first be conjugated to a larger carrier protein, making it immunogenic.[2][3] This kit utilizes a polyclonal antibody raised against a this compound-carrier protein conjugate and employs an indirect competitive assay format for quantification.[4][5]
Principle of the Assay
The assay is based on the principle of indirect competitive ELISA.[4] A known amount of this compound conjugated to a carrier protein (coating antigen) is pre-coated onto the wells of a microtiter plate. The sample containing the free "target" this compound is first incubated with a limited amount of specific primary antibody. This mixture is then added to the coated wells.
The free target acid in the sample competes with the immobilized coating antigen for the binding sites on the primary antibody.[6] After an incubation period, any unbound antibody and sample components are washed away. A secondary antibody conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the primary antibody captured on the plate. Following another wash step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, producing a blue color that changes to yellow upon addition of a stop solution. The intensity of the color is measured spectrophotometrically at 450 nm. The signal intensity is inversely proportional to the concentration of this compound in the sample.[4]
Experimental Protocols
Protocol 1: Preparation of Hapten-Carrier Conjugate
The generation of specific antibodies requires the hapten (this compound) to be covalently linked to an immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for plate coating.[3][] The carboxylic acid group on the hapten is used for conjugation.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]
-
Carrier Protein (BSA or KLH)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Methodology:
-
Activation of Hapten: Dissolve this compound, NHS, and DCC/EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Reaction: Stir the mixture at room temperature for 4-6 hours in the dark to form the NHS-ester activated hapten.
-
Conjugation: Separately, dissolve the carrier protein (e.g., BSA) in PBS (pH 7.4). Slowly add the activated hapten solution dropwise to the protein solution while gently stirring. A typical hapten-to-protein molar ratio is 20:1 to 40:1.
-
Incubation: Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
-
Purification: Remove unconjugated hapten by extensive dialysis against PBS at 4°C for 48 hours, changing the buffer 4-5 times.
-
Characterization: Confirm the conjugation and estimate the hapten density using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[2]
-
Storage: Store the conjugate in aliquots at -20°C.
Caption: Workflow for hapten-carrier protein conjugation.
Protocol 2: Optimization by Checkerboard Titration
To determine the optimal concentrations of the coating antigen and the primary antibody, a checkerboard titration is performed.[9][10] This process ensures the highest signal-to-noise ratio and the best assay sensitivity.[11][12]
Methodology:
-
Coat Plate: Prepare serial dilutions of the coating antigen (e.g., 10, 5, 2.5, 1.25 µg/mL) in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6). Add 100 µL of each dilution to different rows of a 96-well plate. Incubate overnight at 4°C.
-
Wash: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Block: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at 37°C to prevent non-specific binding.[13]
-
Wash: Repeat the wash step.
-
Add Primary Antibody: Prepare serial dilutions of the primary antibody (e.g., 1:2000, 1:4000, 1:8000, 1:16000) in Assay Diluent (PBS with 1% BSA). Add 100 µL of each dilution to different columns of the plate. This creates a grid of varying coating and antibody concentrations.
-
Incubate: Incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step.
-
Add Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody at its recommended dilution to all wells. Incubate for 1 hour at 37°C.
-
Develop and Read: Wash the plate 5 times. Add 100 µL/well of TMB substrate, incubate in the dark for 15-20 minutes, add 50 µL of Stop Solution, and read the absorbance at 450 nm.
-
Analyze: The optimal combination is the one that yields a high maximum absorbance (e.g., 1.5-2.0) with the lowest concentrations of both reagents, which will be used for the standard assay protocol.
Protocol 3: Standard Indirect Competitive ELISA Procedure
Reagent Preparation:
-
Standards: Prepare a dilution series of this compound in the appropriate sample matrix (e.g., drug-free serum or buffer) from a stock solution. A typical range might be 0, 1, 5, 10, 25, 50, 100 ng/mL.
-
Primary Antibody: Dilute the antibody to its predetermined optimal concentration in Assay Diluent.
-
Coating Antigen: Dilute the antigen to its predetermined optimal concentration in Coating Buffer.
Assay Procedure:
-
Coating: Add 100 µL/well of the optimal coating antigen dilution to a 96-well plate. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times and block for 1-2 hours at 37°C as described in Protocol 2.
-
Competitive Reaction: In a separate dilution plate, add 50 µL of each standard or unknown sample to respective wells. Add 50 µL of the diluted primary antibody to each well. Mix and incubate for 1 hour at 37°C to allow the antibody to bind to the free acid.
-
Transfer to Assay Plate: Transfer 100 µL of the pre-incubated sample/standard-antibody mixture from the dilution plate to the corresponding wells of the washed and blocked assay plate. Incubate for 1 hour at 37°C.
-
Wash: Wash the plate 3 times with Wash Buffer.
-
Add Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Final Wash: Wash the plate 5 times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 1 M H₂SO₄) to each well.
-
Read Absorbance: Measure the optical density (OD) at 450 nm within 10 minutes.
-
Data Analysis: Plot a standard curve of OD450 versus the logarithm of the standard concentration. Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of unknown samples.
Caption: Principle of the indirect competitive ELISA.
Data Presentation
Table 1: Example Checkerboard Titration Results (OD at 450 nm)
| Coating Antigen (µg/mL) | 1:2000 | 1:4000 | 1:8000 | 1:16000 |
| 10 | >3.0 | 2.85 | 2.15 | 1.45 |
| 5 | 2.91 | 2.48 | 1.82 | 1.10 |
| 2.5 | 2.55 | 1.95 | 1.35 | 0.85 |
| 1.25 | 1.88 | 1.40 | 0.91 | 0.55 |
| Optimal concentrations chosen for the assay are highlighted (5 µg/mL Coating Antigen and 1:8000 Primary Antibody dilution) as they provide a strong signal (~1.8) while being economical with reagents. |
Table 2: Hypothetical Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 1.0 - 100 ng/mL |
| Sensitivity (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-Assay Precision (%CV) | < 10% |
| Inter-Assay Precision (%CV) | < 15% |
| Spike Recovery | 90% - 110% |
Table 3: Hypothetical Cross-Reactivity Profile
| Compound | % Cross-Reactivity |
| This compound | 100% |
| Octanoic acid | < 0.1% |
| Cyclohexaneacetic acid | < 1.5% |
| Decanoic acid | < 0.1% |
| Bovine Serum Albumin (BSA) | Not Detected |
| % Cross-Reactivity = (IC₅₀ of Target Acid / IC₅₀ of Test Compound) x 100 |
References
- 1. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stjohnslabs.com [stjohnslabs.com]
- 8. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 10. ELISA Development and Optimization | Thermo Fisher Scientific - AL [thermofisher.com]
- 11. cytodiagnostics.com [cytodiagnostics.com]
- 12. mybiosource.com [mybiosource.com]
- 13. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Topic: Protocol for Radiolabeling 2-(2-Cyclohexylethyl)octanoic Acid with Iodine-125 for In Vivo Tracking
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of fatty acid metabolism and biodistribution is crucial in various fields, including oncology, cardiology, and endocrinology.[1][2] Radiolabeled fatty acid analogues serve as powerful probes for non-invasive in vivo tracking using imaging modalities like Single Photon Emission Computed Tomography (SPECT) or for preclinical biodistribution studies.[3][4] This document provides a detailed protocol for the synthesis and radiolabeling of 2-(2-Cyclohexylethyl)octanoic acid with Iodine-125 ([¹²⁵I]). Iodine-125 is selected for its suitable half-life (59.4 days) and gamma emission, making it ideal for preclinical research, enabling extended pharmacokinetic and metabolic studies.[4]
The chosen strategy involves an indirect labeling approach, specifically radioiodination via isotopic exchange on a stable iodo-precursor at the terminal (ω) position of the octanoic acid chain. This method avoids harsh oxidative conditions that could compromise the integrity of the fatty acid, ensuring high radiochemical purity and specific activity.[3][5]
Overall Experimental Workflow
The protocol is divided into three main stages: synthesis of a suitable labeling precursor, the radiolabeling reaction itself, and finally, the purification and quality control of the final radiotracer.
Caption: A flowchart illustrating the three primary stages of the radiolabeling protocol.
Experimental Protocols
Safety Precautions: All work with radioactive materials must be conducted in a designated radiochemistry laboratory equipped with appropriate shielding (lead bricks), fume hoods, and calibrated radiation monitoring equipment. Personnel must wear appropriate personal protective equipment (PPE), including lab coats, safety glasses, and disposable gloves.
Protocol 1: Synthesis of the Labeling Precursor (8-iodo-2-(2-cyclohexylethyl)octanoic acid)
This protocol outlines the synthesis of the non-radioactive iodine-containing precursor required for the isotopic exchange reaction. This is a multi-step synthesis that should be performed by a qualified synthetic chemist.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-bromo-6-chlorohexane
-
Cyclohexylacetaldehyde
-
Potassium hydroxide (KOH)
-
Hydroiodic acid (HI)
-
Standard organic solvents (Ethanol, Toluene, Diethyl ether, Hexane, Ethyl acetate)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Methodology:
-
Step 1: Alkylation of Diethyl Malonate: React diethyl malonate with sodium ethoxide in ethanol, followed by alkylation with 1-bromo-6-chlorohexane to yield diethyl 2-(6-chlorohexyl)malonate.
-
Step 2: Second Alkylation: Perform a second alkylation on the product from Step 1 using 2-cyclohexylethyl bromide (synthesized from cyclohexylacetaldehyde) to yield diethyl 2-(6-chlorohexyl)-2-(2-cyclohexylethyl)malonate.
-
Step 3: Hydrolysis and Decarboxylation: Hydrolyze the diester and decarboxylate the resulting diacid by refluxing with a strong base like KOH, followed by acidification to yield 8-chloro-2-(2-cyclohexylethyl)octanoic acid.
-
Step 4: Halogen Exchange (Finkelstein Reaction): Convert the chloro-derivative to the iodo-precursor by reacting it with sodium iodide (NaI) in refluxing acetone. This reaction drives the equilibrium towards the desired iodo product.
-
Step 5: Purification: Purify the final product, 8-iodo-2-(2-cyclohexylethyl)octanoic acid, using flash column chromatography. Characterize the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Chemical synthesis route for the stable iodo-precursor.
Protocol 2: [¹²⁵I]Radioiodination via Isotopic Exchange
This protocol uses the stable iodo-precursor to produce the [¹²⁵I]-labeled compound.
Materials:
-
8-iodo-2-(2-cyclohexylethyl)octanoic acid (precursor from Protocol 1)
-
Sodium Iodide [¹²⁵I] (Na[¹²⁵I]), no-carrier-added, in 0.1 M NaOH
-
Acetone (anhydrous)
-
Reaction vial (2 mL, V-shaped)
-
Heating block with temperature control
Methodology:
-
Preparation: In a 2 mL V-shaped reaction vial, dissolve 1-2 mg of the 8-iodo-precursor in 200 µL of anhydrous acetone.
-
Addition of Radioiodide: Carefully add 5-10 mCi (185-370 MBq) of Na[¹²⁵I] solution to the vial.
-
Reaction: Seal the vial tightly and heat at 80-90°C for 45-60 minutes. The isotopic exchange reaction proceeds efficiently under these conditions.[3]
-
Cooling: After the reaction is complete, remove the vial from the heating block and allow it to cool to room temperature behind appropriate shielding.
Caption: The reversible isotopic exchange reaction for radioiodination.
Protocol 3: Purification and Quality Control
Purification is essential to remove unreacted [¹²⁵I] and the stable iodo-precursor from the final product.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV and a radioactivity detector.
-
Reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
HPLC grade acetonitrile and water.
-
Trifluoroacetic acid (TFA).
-
Nitrogen gas supply.
-
0.9% Saline for injection.
-
Radio-TLC system.
Methodology:
-
HPLC Purification:
-
Dilute the crude reaction mixture with 200 µL of the HPLC mobile phase.
-
Inject the entire volume onto the reverse-phase C18 column.
-
Elute the product using a gradient or isocratic mobile phase system (see Table 1 for an example).
-
Collect the radioactive peak corresponding to the product, identified by its retention time relative to the non-radioactive standard.
-
-
Formulation:
-
Transfer the collected HPLC fraction to a clean vial.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas.
-
Reconstitute the final product in a suitable vehicle for in vivo administration, such as 0.9% saline containing a small amount of ethanol or human serum albumin to improve solubility.[6]
-
-
Quality Control:
-
Radiochemical Purity (RCP): Analyze an aliquot of the final product using analytical radio-HPLC and/or radio-TLC. The RCP should be >95%.
-
Radiochemical Yield (RCY): Calculate the decay-corrected yield based on the starting activity of [¹²⁵I] and the final activity of the purified product.
-
Specific Activity (SA): Determine the amount of product by UV-HPLC (using a calibration curve of the non-radioactive standard) and divide the radioactivity by the mass.
-
Data Presentation
Quantitative data from the purification and quality control steps should be clearly documented.
Table 1: Example HPLC Purification Parameters
| Parameter | Value |
|---|---|
| System | Agilent 1200 Series or equivalent |
| Column | Reverse-Phase C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV (254 nm) and Radioactivity Detector |
| Retention Time (Precursor) | ~15.2 min |
| Retention Time (Product) | ~15.1 min |
Note: Retention times are nearly identical; separation of product from precursor relies on collecting only the radioactive peak.
Table 2: Quality Control Specifications and Typical Results
| Parameter | Specification | Typical Result |
|---|---|---|
| Appearance | Clear, colorless solution | Conforms |
| Radiochemical Purity (RCP) | ≥ 95% | 98.5% |
| Radiochemical Yield (RCY) | > 40% (decay-corrected) | 55% |
| Specific Activity (SA) | > 1,500 Ci/mmol | ~2,000 Ci/mmol |
| pH | 6.5 - 7.5 | 7.2 |
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial activity assays for 2-(2-Cyclohexylethyl)octanoic acid against bacterial strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Cyclohexylethyl)octanoic acid is a synthetic long-chain fatty acid derivative with a unique molecular structure combining a cyclohexyl moiety and an octanoic acid backbone. This structural configuration suggests potential lipophilic interactions with bacterial cell membranes, a common mechanism of action for antimicrobial fatty acids. This document provides detailed protocols for assessing the antimicrobial efficacy of this compound against a panel of clinically relevant bacterial strains. The methodologies outlined include determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the Kirby-Bauer disk diffusion assay, adapted for a lipophilic compound.
Putative Mechanism of Action
Fatty acids are known to exert their antimicrobial effects through various mechanisms, primarily targeting the bacterial cell membrane. The proposed mechanism for this compound involves its insertion into the phospholipid bilayer of the bacterial cell membrane. This disrupts the membrane's integrity and fluidity, leading to increased permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the proton motive force, which is crucial for ATP synthesis and transport processes. Ultimately, this cascade of events leads to the inhibition of bacterial growth and, at higher concentrations, cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the test compound that inhibits visible bacterial growth.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight on appropriate agar plates.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacterial inoculum only.
-
Sterility Control: Wells containing CAMHB only.
-
Solvent Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.
Caption: Workflow for MIC determination by broth microdilution.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of the test compound that kills ≥99.9% of the initial bacterial inoculum.[1][2]
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile saline
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquots onto nutrient agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the test compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1][2]
Kirby-Bauer Disk Diffusion Assay
This qualitative assay assesses the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
DMSO
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
Protocol:
-
Disk Preparation:
-
Dissolve this compound in DMSO to a desired concentration (e.g., 1 mg/mL).
-
Apply a specific volume (e.g., 20 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.
-
Prepare control disks with DMSO only.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Evenly swab the entire surface of an MHA plate with the bacterial suspension.
-
-
Disk Application: Place the prepared disks, including the DMSO control, onto the inoculated MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
Data Presentation
The following tables present hypothetical data for the antimicrobial activity of this compound against common bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Positive | 16 | 32 |
| Enterococcus faecalis ATCC 29212 | Positive | 32 | 64 |
| Escherichia coli ATCC 25922 | Negative | 64 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 | >128 |
Table 2: Zone of Inhibition Diameters for this compound (100 µ g/disk ) in Disk Diffusion Assay
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | Positive | 18 |
| Enterococcus faecalis ATCC 29212 | Positive | 15 |
| Escherichia coli ATCC 25922 | Negative | 10 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 6 (No inhibition) |
Conclusion
The provided protocols offer a standardized framework for evaluating the antimicrobial properties of the lipophilic compound this compound. The hypothetical data suggests that this compound may exhibit greater activity against Gram-positive bacteria, a characteristic often observed with antimicrobial fatty acids. Further investigations are warranted to fully elucidate its spectrum of activity, mechanism of action, and potential as a novel antimicrobial agent. Careful adherence to the described methodologies, including the use of appropriate solvent controls, is critical for obtaining reliable and reproducible results.
References
- 1. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential | Semantic Scholar [semanticscholar.org]
Application Note: Proposed Use of 2-(2-Cyclohexylethyl)octanoic Acid as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed methodology for the use of 2-(2-Cyclohexylethyl)octanoic acid as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of fatty acids and other lipophilic compounds. Due to the absence of specific published data on this compound as an internal standard, this application note provides a theoretical framework and a generalized protocol based on the well-established principles of using branched-chain fatty acids in mass spectrometric analysis. The unique structure of this compound, featuring a bulky cyclohexylethyl group on a C8 fatty acid backbone, suggests it is unlikely to occur endogenously in most biological samples, a key characteristic of a good internal standard.
Introduction
Quantitative analysis by mass spectrometry relies on the use of internal standards to correct for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct and not naturally present in the sample.[1] Stable isotope-labeled standards are often the preferred choice; however, their synthesis can be costly.[2] Structurally unique, non-endogenous compounds offer a cost-effective alternative.
This compound is a synthetic branched-chain fatty acid. Its structure, combining an eight-carbon chain with a cyclohexylethyl substituent, confers a unique mass and chromatographic behavior, making it a promising candidate as an internal standard for the analysis of a range of fatty acids and lipophilic molecules. This document presents a proposed protocol for its application in LC-MS/MS-based quantification.
Physicochemical Properties (Theoretical)
| Property | Estimated Value |
| Molecular Formula | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol |
| Structure | |
| Ionization Mode | Negative Electrospray Ionization (ESI) is expected to be efficient for the carboxylate anion [M-H]⁻. |
| Expected Precursor Ion (m/z) | 253.2 |
| Potential Product Ions (m/z) | Fragmentation of the [M-H]⁻ ion would likely involve neutral losses from the alkyl chain and the cyclohexyl group. Specific fragmentation patterns would need to be determined experimentally. |
Proposed Experimental Protocol
This protocol is a general guideline and should be optimized for the specific analyte(s) and matrix of interest.
Materials and Reagents
-
This compound (synthesis required or custom order)
-
Analytes of interest (e.g., other fatty acids)
-
LC-MS grade water, acetonitrile, methanol, and isopropanol
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Solvents for sample extraction (e.g., methyl tert-butyl ether (MTBE))[3]
-
Internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Working internal standard solution (diluted from stock to a suitable concentration for spiking into samples)
Sample Preparation (Plasma)
This protocol is adapted from established methods for fatty acid extraction from plasma.[3][4]
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Spiking with Internal Standard: Add 10 µL of the working internal standard solution of this compound to each plasma sample.
-
Protein Precipitation and Lipid Extraction:
-
Add 200 µL of cold methanol. Vortex for 10 seconds.
-
Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 5 minutes at 4°C.[3]
-
-
Phase Separation: Add 180 µL of LC-MS grade water and vortex briefly. Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.[3]
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex and centrifuge to pellet any insoluble material.
-
Transfer: Transfer the supernatant to an LC autosampler vial for analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized.
Liquid Chromatography (LC) Conditions
| Parameter | Suggested Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate |
| Gradient | Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Suggested Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical)
The optimal precursor and product ions, as well as collision energies, must be determined experimentally by infusing a standard solution of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (IS) | 253.2 | To be determined | 50 | To be determined | To be determined |
| Analyte 1 | Specific m/z | Specific m/z | 50 | To be determined | To be determined |
| Analyte 2 | Specific m/z | Specific m/z | 50 | To be determined | To be determined |
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format. Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis is typically used.
Table 1: Hypothetical Calibration Curve Data
| Analyte Conc. (µM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 150,100 | 0.0101 |
| 0.5 | 7,650 | 151,500 | 0.0505 |
| 1.0 | 15,300 | 149,800 | 0.1021 |
| 5.0 | 75,900 | 150,500 | 0.5043 |
| 10.0 | 151,200 | 149,900 | 1.0087 |
| 50.0 | 755,000 | 151,000 | 5.0000 |
Table 2: Hypothetical Quantification of Analytes in Plasma Samples
| Sample ID | Analyte 1 Peak Area | IS Peak Area | Peak Area Ratio | Calculated Conc. (µM) |
| Control 1 | 25,400 | 148,900 | 0.1706 | 1.69 |
| Control 2 | 28,100 | 152,300 | 0.1845 | 1.83 |
| Treated 1 | 45,600 | 150,100 | 0.3038 | 3.01 |
| Treated 2 | 49,200 | 149,500 | 0.3291 | 3.26 |
Visualization of the Experimental Workflow
The following diagram illustrates the proposed workflow for sample analysis using this compound as an internal standard.
Caption: Proposed workflow for fatty acid quantification.
Conclusion
While the use of this compound as an internal standard in mass spectrometry has not been documented, its unique structure makes it a theoretically sound candidate. The proposed protocol provides a starting point for researchers to develop and validate a robust analytical method for the quantification of fatty acids and other lipophilic compounds. Experimental determination of its mass spectrometric behavior and chromatographic properties is essential before its implementation in routine analysis. The principles outlined in this application note, based on established practices for similar branched-chain fatty acids, offer a solid foundation for such validation efforts.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Cyclohexylethyl)octanoic Acid
Welcome to the technical support center for the synthesis of 2-(2-Cyclohexylethyl)octanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to enhance your reaction yields and product purity.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the malonic ester synthesis route.
Low or No Product Yield
Q1: I am not getting any of the desired this compound. What are the possible reasons?
A1: A complete lack of product can stem from several critical experimental errors. Here’s a checklist of potential issues to investigate:
-
Reagent Quality:
-
Base: The sodium ethoxide or other base used must be anhydrous. The presence of water will quench the enolate intermediate.
-
Solvent: The ethanol or other solvent must be absolutely dry for the same reason.
-
Alkyl Halide: Verify the integrity of your 2-(2-cyclohexylethyl)bromide or other alkylating agent. It may have degraded over time.
-
-
Reaction Conditions:
-
Incomplete Enolate Formation: The reaction between diethyl malonate and the base is crucial. Ensure you are using a sufficiently strong and anhydrous base. The pKa of diethyl malonate is about 13, so an alkoxide like sodium ethoxide is generally sufficient.[1]
-
Low Reaction Temperature: While enolate formation is often done at room temperature or slightly below, the alkylation step may require heating to proceed at a reasonable rate.
-
-
Work-up Procedure:
-
Incomplete Hydrolysis or Decarboxylation: The final steps of ester hydrolysis and decarboxylation are critical. Ensure you are using appropriate conditions (e.g., strong acid or base and sufficient heat) to drive these reactions to completion.[2]
-
Q2: My yield of this compound is consistently low. How can I improve it?
A2: Low yields are a common problem and can often be addressed by optimizing reaction parameters. Consider the following:
-
Side Reactions: The most common side reaction is the formation of a dialkylated product, diethyl bis(2-cyclohexylethyl)malonate.[3] To minimize this, you can try:
-
Using an excess of diethyl malonate relative to the alkyl halide.[4]
-
Slowly adding the alkyl halide to the formed enolate solution to maintain a low concentration of the alkylating agent.
-
-
Reaction Time and Temperature:
-
Alkylation: Ensure the alkylation reaction has gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis and Decarboxylation: Incomplete hydrolysis or decarboxylation will result in the loss of product. Refluxing with a strong acid like HCl or H2SO4 is a common method for both steps.[5]
-
-
Purification Losses: The purification process can lead to significant product loss. Ensure you are using an appropriate purification method for a long-chain carboxylic acid.
Impurity Issues
Q3: I have a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A3: This is likely the dialkylated malonic ester derivative. A major drawback of the malonic ester synthesis is the potential for the alkylation to produce dialkylated structures, which can lower the yield of the desired mono-alkylated product and complicate purification.[3]
-
Minimizing Dialkylation:
-
Stoichiometry Control: Use a molar excess of diethyl malonate (e.g., 1.5 to 2 equivalents) relative to 2-(2-cyclohexylethyl)bromide.
-
Slow Addition: Add the alkyl halide dropwise to the reaction mixture containing the diethyl malonate enolate. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.
-
Choice of Base and Solvent: While sodium ethoxide in ethanol is standard, other base/solvent combinations can be explored to optimize for mono-alkylation.
-
Q4: My final product is contaminated with unreacted starting materials. How can I improve the purification?
A4: Purification of long-chain carboxylic acids can be challenging. Here are some strategies:
-
Acid-Base Extraction: Carboxylic acids can be effectively separated from neutral organic compounds (like unreacted alkyl halides or esters) by extraction with an aqueous base (e.g., NaOH or NaHCO3). The carboxylate salt will dissolve in the aqueous layer, which can then be separated, acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid, and then extracted back into an organic solvent.
-
Chromatography: If extraction is insufficient, column chromatography on silica gel can be used. A common mobile phase would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.
Quantitative Data Summary
The following tables summarize the expected impact of key reaction parameters on the yield of this compound. The data is compiled from general principles of malonic ester synthesis and analogous reactions.
Table 1: Effect of Reactant Stoichiometry on Product Distribution
| Molar Ratio (Diethyl Malonate : Alkyl Halide) | Expected Mono-alkylation Yield | Expected Di-alkylation Yield |
| 1 : 1 | Moderate to Low | Significant |
| 1.5 : 1 | Good | Moderate |
| 2 : 1 | High | Low |
| 1 : 1.5 | Low | High |
Table 2: Influence of Base and Solvent on Alkylation
| Base | Solvent | Relative Reaction Rate | Common Side Reactions |
| Sodium Ethoxide | Ethanol | Moderate | Transesterification if ester groups differ |
| Sodium Hydride | DMF / THF | Fast | Potential for stronger side reactions if not controlled |
| Potassium Carbonate | Acetone / DMF | Slow | May require higher temperatures |
| Potassium tert-butoxide | tert-Butanol / THF | Fast | Increased risk of elimination with certain alkyl halides |
Experimental Protocols
The synthesis of this compound via malonic ester synthesis can be broken down into three main stages.
Stage 1: Alkylation of Diethyl Malonate
This stage involves the formation of the diethyl malonate enolate and its subsequent reaction with 2-(2-cyclohexylethyl)bromide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
2-(2-cyclohexylethyl)bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere.
-
To the stirred solution, add diethyl malonate (1.5 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture to room temperature and add 2-(2-cyclohexylethyl)bromide (1.0 equivalent) dropwise via the dropping funnel.
-
After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the alkyl halide.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl (2-cyclohexylethyl)malonate.
Stage 2: Hydrolysis of the Diester
The crude diester is hydrolyzed to the corresponding dicarboxylic acid.
Materials:
-
Crude diethyl (2-cyclohexylethyl)malonate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
To the crude diethyl (2-cyclohexylethyl)malonate, add a solution of potassium hydroxide (3.0 equivalents) in a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of (2-cyclohexylethyl)malonic acid should form.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.
Stage 3: Decarboxylation
The dicarboxylic acid is heated to induce decarboxylation, yielding the final product.
Materials:
-
Crude (2-cyclohexylethyl)malonic acid
Procedure:
-
Place the crude (2-cyclohexylethyl)malonic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the flask in an oil bath to 150-180 °C. The evolution of CO2 should be observed.
-
Maintain the temperature until the gas evolution ceases (typically 1-2 hours).
-
Cool the flask to room temperature. The remaining oil is the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low yield in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 2-(2-Cyclohexylethyl)octanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-(2-Cyclohexylethyl)octanoic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a synthetic fatty acid characterized by a cyclohexyl group, which imparts significant hydrophobicity. Like many medium to long-chain fatty acids, its long hydrocarbon tail and nonpolar cyclic group limit its solubility in aqueous solutions. This poor solubility can pose a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state to interact with biological systems.
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of this compound is primarily influenced by:
-
pH: The carboxylic acid group has a pKa value which means that at pH values below its pKa it will be in its neutral, less soluble form. Above the pKa, it will be deprotonated to its more soluble carboxylate salt.
-
Temperature: Generally, solubility increases with temperature, although this effect might be modest.
-
Ionic Strength: The presence of salts in the buffer can either increase ("salting-in") or decrease ("salting-out") the solubility of the fatty acid.
-
Presence of Solubilizing Agents: Co-solvents, surfactants, and cyclodextrins can significantly enhance solubility.
Q3: Can I dissolve this compound directly in my aqueous buffer?
Direct dissolution in aqueous buffers is often difficult and may result in a cloudy suspension or the compound floating on the surface. It is highly recommended to use a solubilization technique to achieve a clear, homogenous solution.
Troubleshooting Guides
Issue 1: The compound does not dissolve in my buffer and forms a precipitate or oily layer.
Cause: The hydrophobicity of the molecule prevents it from readily dissolving in the aqueous environment.
Solutions:
-
pH Adjustment: Increase the pH of the buffer to deprotonate the carboxylic acid, thereby increasing its polarity and solubility.
-
Use of a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.
-
Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes that have a hydrophilic exterior.
-
Micelle Formation: Employ surfactants to form micelles that encapsulate the hydrophobic compound.
-
Complexation with Bovine Serum Albumin (BSA): For cell culture experiments, complexing the fatty acid with fatty acid-free BSA is a common and effective method.
Quantitative Data on Fatty Acid Solubility
Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative solubility data for structurally related fatty acids to guide experimental design.
Table 1: Effect of pH on the Aqueous Solubility of Octanoic Acid at 25°C [1]
| pH | Approximate Solubility (g/L) | Molar Solubility (mM) |
| 2.0 | 0.68 | 4.7 |
| 4.9 (pKa) | - | - |
| 6.0 | > 10 | > 69 |
| 7.4 | Significantly Higher | Significantly Higher |
Note: The solubility of carboxylic acids increases significantly above their pKa.
Table 2: Comparison of Solubilization Methods for a Model Hydrophobic Drug (Naproxen) using Cyclodextrins [2]
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility Enhancement Factor |
| β-Cyclodextrin | 1:1 | ~12 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | ~25 |
| γ-Cyclodextrin | 1:1 | ~8 |
Note: The choice of cyclodextrin and the molar ratio can significantly impact the extent of solubility enhancement.
Table 3: Critical Micelle Concentration (CMC) of Common Surfactants
| Surfactant | CMC in Water (mM) |
| Sodium Dodecyl Sulfate (SDS) | 8.2 |
| Polysorbate 20 (Tween 20) | 0.06 |
| Polysorbate 80 (Tween 80) | 0.012 |
| CHAPS | 4-8 |
Note: The CMC is the concentration at which surfactant molecules begin to form micelles. For effective solubilization, the surfactant concentration should be above its CMC.
Detailed Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This method is suitable for preparing stock solutions where the final experimental pH will be above the pKa of the fatty acid.
Materials:
-
This compound
-
1 M NaOH solution
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)
-
pH meter
Procedure:
-
Weigh the desired amount of this compound into a sterile container.
-
Add a small volume of the aqueous buffer.
-
While stirring, add 1 M NaOH dropwise until the compound dissolves. This indicates the formation of the sodium salt of the fatty acid.
-
Monitor the pH and adjust it to the desired final pH using 1 M HCl or 1 M NaOH. Be cautious not to let the pH drop significantly below the pKa, as this may cause precipitation.
-
Bring the solution to the final volume with the aqueous buffer.
-
Sterile-filter the solution through a 0.22 µm filter if required for the application.
Protocol 2: Solubilization using a Co-solvent
This protocol is useful for creating a concentrated stock solution that can be diluted into the final experimental medium.
Materials:
-
This compound
-
Ethanol (or DMSO)
-
Aqueous buffer of choice
Procedure:
-
Dissolve this compound in a minimal amount of ethanol (or DMSO) to create a concentrated stock solution (e.g., 100 mM).
-
Gently warm the solution if necessary to aid dissolution.
-
For use, dilute the stock solution dropwise into the pre-warmed aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion and prevent precipitation.
-
Ensure the final concentration of the organic solvent in the experimental medium is low enough not to affect the biological system (typically <0.5%).
Protocol 3: Complexation with Cyclodextrins
This method is ideal for creating a stable, soluble complex of the fatty acid.
Materials:
-
This compound
-
β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer. The concentration will depend on the desired molar ratio (e.g., 1:1 or 1:2 fatty acid to cyclodextrin).
-
Separately, prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the fatty acid stock solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature or with gentle heating for several hours to allow for complex formation.
-
The resulting clear solution contains the water-soluble inclusion complex.
Protocol 4: Preparation of Fatty Acid Micelles
This method uses a surfactant to create micelles that encapsulate the fatty acid.
Materials:
-
This compound
-
A suitable surfactant (e.g., Polysorbate 80)
-
Aqueous buffer of choice
Procedure:
-
Prepare a solution of the surfactant in the aqueous buffer at a concentration above its CMC.
-
Dissolve this compound in a small amount of a volatile organic solvent (e.g., chloroform or ethanol).
-
Add the fatty acid solution to the surfactant solution.
-
Remove the organic solvent by evaporation under a stream of nitrogen or using a rotary evaporator.
-
The remaining aqueous solution will contain the fatty acid encapsulated in micelles.
Protocol 5: Complexation with Bovine Serum Albumin (BSA) for Cell Culture[3][4][5]
This is the standard method for preparing fatty acid solutions for treating cells in culture.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Sterile PBS or cell culture medium
-
Ethanol
Procedure:
-
Prepare a concentrated stock solution of this compound in ethanol (e.g., 100 mM).
-
Prepare a BSA solution (e.g., 10% w/v) in sterile PBS or serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
Add the fatty acid stock solution dropwise to the warm BSA solution while stirring to achieve the desired final concentration and molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.
-
Sterile-filter the final solution through a 0.22 µm filter before adding to cell cultures.
Visualizations
Logical Workflow for Selecting a Solubilization Method
Caption: A decision tree to guide the selection of an appropriate solubilization method.
Signaling Pathway: Activation of PPARα by a Synthetic Fatty Acid Agonist
Synthetic fatty acids, such as this compound, can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[3][4][5] The following diagram illustrates the general mechanism of PPARα activation.
Caption: Activation of the PPARα signaling pathway by a synthetic fatty acid agonist.
References
- 1. chemistry.ohio-state.edu [chemistry.ohio-state.edu]
- 2. Formulation of a fast-disintegrating drug delivery system from cyclodextrin/naproxen inclusion complex nanofibrous films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) [mdpi.com]
Technical Support Center: Purification of 2-(2-Cyclohexylethyl)octanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Cyclohexylethyl)octanoic acid from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While the exact byproducts depend on the synthetic route, a common approach involves the alkylation of an octanoic acid enolate or a related synthetic equivalent. Potential byproducts from such a synthesis can include:
-
Unreacted Starting Materials: Residual octanoic acid and the cyclohexylethyl halide (or other alkylating agent).
-
Dialkylated Byproduct: 2,2-di(2-Cyclohexylethyl)octanoic acid, formed by a second alkylation of the desired product.
-
Solvent and Reagent Residues: Residual solvents, bases (e.g., lithium diisopropylamide), and quenching agents.
Q2: What is the recommended initial purification strategy for a crude reaction mixture containing this compound?
A2: An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities.[1][2][3][4] The general procedure involves dissolving the crude mixture in an organic solvent, extracting the carboxylic acid into an aqueous basic solution, washing the aqueous layer to remove any remaining organic impurities, and then acidifying the aqueous layer to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent.
Q3: How can I effectively remove the dialkylated byproduct?
A3: The dialkylated byproduct, being a carboxylic acid as well, will be co-extracted with the desired product during an acid-base extraction. Therefore, chromatographic methods are typically necessary for its removal. Flash column chromatography is a common and effective technique for this separation.[5][6]
Q4: What analytical techniques are suitable for monitoring the purity of this compound during purification?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of starting materials and byproducts. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize non-UV active compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, allowing for the identification of the desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed structural information, enabling the confirmation of the desired product's structure and the identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the final product.[7]
Troubleshooting Guides
Problem 1: Low yield after acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the organic layer. | Ensure the pH of the aqueous base is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to deprotonate the acid completely.[2] Perform multiple extractions with the aqueous base. |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is sufficiently low (at least 2 pH units below the pKa of the carboxylic acid) to fully protonate the carboxylate.[2] Chill the solution on an ice bath to decrease the solubility of the carboxylic acid. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. |
Problem 2: Co-elution of the desired product and a byproduct during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation between the product and the impurity. A gradient elution from a non-polar to a more polar solvent system may be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. The amount of silica gel should be at least 50-100 times the weight of the crude mixture. |
| Poor column packing. | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a 1 M aqueous solution of a base (e.g., NaOH, NaHCO₃). Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer to a pH of ~2 with a concentrated acid (e.g., HCl, H₂SO₄) while stirring in an ice bath.
-
Extract the precipitated product with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a glass column with the slurry, ensuring a level and compact bed.
-
Pre-elute the column with the starting eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Hypothetical TLC Data for Purification of this compound
| Compound | Rf Value (10% Ethyl Acetate in Hexane) |
| Cyclohexylethyl Bromide (Starting Material) | 0.85 |
| This compound (Product) | 0.45 |
| Octanoic Acid (Starting Material) | 0.40 |
| 2,2-di(2-Cyclohexylethyl)octanoic acid (Byproduct) | 0.55 |
Table 2: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.5-12.5 | br s | 1H | -COOH |
| 2.2-2.4 | m | 1H | -CH(COOH)- |
| 1.4-1.8 | m | 11H | Cyclohexyl-CH₂- and -CH₂- |
| 0.8-1.0 | t | 3H | -CH₃ |
| 0.8-1.4 | m | 10H | -CH₂- (octyl chain) |
Visualizations
References
Optimizing temperature and pressure for 2-(2-Cyclohexylethyl)octanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Cyclohexylethyl)octanoic acid. The proposed synthesis route involves the α-alkylation of octanoic acid with 2-cyclohexylethyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most direct and plausible strategy is the α-alkylation of octanoic acid. This involves the formation of a dianion from octanoic acid using a strong, non-nucleophilic base, followed by an SN2 reaction with an appropriate 2-cyclohexylethyl halide, such as 2-cyclohexylethyl bromide.
Q2: Why is a strong base like Lithium Diisopropylamide (LDA) necessary for this synthesis?
A2: A strong base is required to deprotonate the α-carbon of the octanoic acid, forming a nucleophilic enolate.[1][2] For a carboxylic acid, two equivalents of the base are needed: the first deprotonates the acidic carboxylic acid proton, and the second deprotonates the α-carbon to form the dianion.[3] Using a strong base like LDA ensures complete and irreversible formation of the enolate, which minimizes side reactions such as self-condensation.[1][4]
Q3: What is the optimal temperature for the enolate formation and alkylation steps?
A3: Enolate formation is typically carried out at low temperatures, around -78 °C.[2][5][6] This is done to favor the formation of the kinetic enolate and to prevent side reactions.[7][8] The alkylation reaction can then be allowed to slowly warm to a slightly higher temperature, often to 0 °C or room temperature, to ensure the reaction proceeds to completion.[6]
Q4: How does pressure affect the synthesis of this compound?
A4: For the proposed α-alkylation reaction, which is an SN2 reaction in the liquid phase, pressure is not expected to have a significant impact on the reaction rate or yield under typical laboratory conditions. These types of reactions have a very small volume of activation. Therefore, optimizing pressure is not a primary concern for this synthesis.
Q5: What are the key safety precautions for this synthesis?
A5: The synthesis involves pyrophoric reagents like n-butyllithium (for LDA preparation) and corrosive substances. It is crucial to work under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents to prevent quenching of the strong base and enolate.[6][9] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | 1. Incomplete formation of the enolate due to insufficient or degraded base. 2. Presence of water or other protic impurities in the reaction mixture. 3. The alkylating agent (2-cyclohexylethyl bromide) was not added or is unreactive. | 1. Use freshly prepared or titrated LDA. Ensure two full equivalents are used. 2. Use anhydrous solvents and glassware. Perform the reaction under a strict inert atmosphere. 3. Verify the purity and reactivity of the 2-cyclohexylethyl bromide. Consider synthesizing it fresh if necessary. |
| Formation of multiple products (polyalkylation) | The initially formed product still has an acidic α-proton and can react with the enolate of the starting material. This is more likely if the enolate is not formed completely.[2][5] | Use a full two equivalents of a strong, non-nucleophilic base like LDA to ensure complete conversion of the starting octanoic acid to the dianion.[1][3] |
| Presence of unreacted octanoic acid | 1. Insufficient amount of base used. 2. The reaction time was too short or the temperature was too low for the alkylation step. | 1. Ensure accurate measurement of two equivalents of a strong base. 2. After the addition of the alkylating agent, allow the reaction to warm up slowly and stir for a sufficient period (e.g., several hours) to ensure completion.[6] |
| Formation of an elimination product (cyclohexylethylene) | This can occur if the alkylating agent is a secondary or tertiary halide, or if the reaction temperature is too high, favoring an E2 elimination pathway.[2][5][10] | Use a primary alkyl halide like 2-cyclohexylethyl bromide. Maintain a low temperature during the initial stages of the alkylation. |
| Difficulty in purifying the final product | The product may be contaminated with unreacted starting materials or byproducts. | Utilize column chromatography on silica gel to separate the desired this compound from nonpolar byproducts and polar starting materials. |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyclohexylethyl Bromide
This protocol is based on a general procedure for converting a primary alcohol to an alkyl bromide.[11][12]
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, add 2-cyclohexylethanol.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add hydrobromic acid (48% aqueous solution) followed by the dropwise addition of concentrated sulfuric acid.
-
Reaction: After the addition is complete, heat the mixture to reflux for approximately 6 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it over ice. Extract the aqueous phase with an organic solvent like pentane.
-
Purification: Wash the combined organic layers sequentially with a sodium hydroxide solution and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield 2-cyclohexylethyl bromide.[11]
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure for the α-alkylation of a carboxylic acid.
-
LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C.[6] Stir the solution for a short period at 0 °C and then re-cool to -78 °C.
-
Enolate Formation: Slowly add a solution of octanoic acid in anhydrous THF to the LDA solution at -78 °C. Use two equivalents of LDA per equivalent of octanoic acid. Stir the mixture for approximately 30-60 minutes at this temperature to ensure complete formation of the dianion.
-
Alkylation: Add a solution of 2-cyclohexylethyl bromide in anhydrous THF to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to 0 °C or room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with HCl and extract the product with an organic solvent such as diethyl ether.
-
Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Data Presentation
Table 1: Effect of Temperature on Key Reaction Steps
| Parameter | Temperature Range | Expected Outcome | Rationale |
| Enolate Formation | -78 °C to -70 °C | Optimal for kinetic enolate formation. | Minimizes side reactions and prevents enolate equilibration to the thermodynamic form.[7][8] |
| > -70 °C | Potential for side reactions and enolate equilibration. | Higher temperatures can lead to less selectivity and decomposition of the enolate.[5] | |
| Alkylation Reaction | -78 °C to Room Temp | Gradual warming allows for the SN2 reaction to proceed to completion. | Low initial temperature controls the reaction, while warming provides the necessary activation energy.[6] |
| > Room Temp | Increased risk of elimination byproducts and other side reactions. | Higher temperatures can favor E2 elimination over SN2 substitution.[5] |
Table 2: Influence of Key Reagents on Synthesis Outcome
| Reagent | Type/Amount | Effect on Yield/Purity | Rationale |
| Base | Strong, non-nucleophilic (e.g., LDA) | High yield and purity | Ensures complete and irreversible enolate formation, minimizing self-condensation.[1][2] |
| Weaker base (e.g., alkoxides) | Low yield, potential for multiple alkylations | Incomplete enolate formation leaves starting material that can participate in side reactions.[2] | |
| Equivalents of Base | 2.0 - 2.2 equivalents | Optimal for dianion formation | One equivalent deprotonates the carboxylic acid, the second deprotonates the α-carbon.[3] |
| < 2.0 equivalents | Low to no yield of desired product | Insufficient base to form the reactive enolate. | |
| Alkylating Agent | Primary halide (e.g., 2-cyclohexylethyl bromide) | Favorable for SN2 reaction, good yield | Less sterically hindered, minimizing competing elimination reactions.[1][13] |
| Secondary or tertiary halide | Low yield, primary product is likely the elimination product | Steric hindrance favors E2 elimination over SN2 substitution.[2][10] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Alkylation of carboxylic acids [almerja.com]
- 4. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 5. fiveable.me [fiveable.me]
- 6. rsc.org [rsc.org]
- 7. organic chemistry - Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 2-CYCLOHEXYLETHYL BROMIDE | 1647-26-3 [chemicalbook.com]
- 12. 2-CYCLOHEXYLETHYL BROMIDE CAS#: 1647-26-3 [m.chemicalbook.com]
- 13. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Troubleshooting poor peak shape in HPLC analysis of 2-(2-Cyclohexylethyl)octanoic acid
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Cyclohexylethyl)octanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound showing significant tailing?
Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: The primary cause is often the interaction between the carboxylic acid group of your analyte and residual silanol groups on the silica-based stationary phase of the column. These interactions are a form of secondary retention, which can lead to tailed peaks.
-
Solution 1: Mobile Phase pH Adjustment: To minimize these interactions, the mobile phase pH should be lowered. For an acidic analyte, using a buffer with a pH at least 2 units below the analyte's pKa ensures that the compound remains in its protonated, less polar form, reducing interactions with silanols. Adding a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is a common and effective strategy.[1]
-
Cause 2: Column Contamination: Active sites can also be introduced by contaminants from previous injections accumulating at the column inlet.
-
Solution 2: Column Washing: Implement a robust column washing procedure between analyses to remove strongly retained matrix components.
Q2: My analyte peak is fronting (a "shark fin" shape). What are the likely causes?
Peak fronting is typically associated with sample overload or issues with the sample solvent.
-
Cause 1: Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet.[2] Excess analyte molecules travel down the column with fewer interactions, decreasing their retention time and causing a fronting peak.[2]
-
Solution 1: Reduce Injection Concentration: Try diluting your sample and reinjecting it. A 10-fold or 100-fold dilution is a good starting point.
-
Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more eluotropic) than the mobile phase, the analyte will not bind properly to the head of the column, leading to a distorted peak.[2]
-
Solution 2: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[2] If a different solvent must be used, ensure it is weaker than the mobile phase.
Q3: I am observing split or shoulder peaks for a single analyte. How can I resolve this?
Split or shoulder peaks suggest that the analyte band is being disrupted as it passes through the column.
-
Cause 1: Column Void or Channeling: A void at the inlet of the column is a common physical cause.[2][3] This can happen due to the packing bed settling under pressure or the dissolution of silica if the mobile phase pH is too high.[2][4] This disruption causes the sample to follow multiple paths, resulting in a split peak.[2]
-
Solution 1: Use a Guard Column and Reverse Flush: First, try removing the guard column (if used) to see if it is the source of the problem.[3] If the issue persists, reversing the analytical column and flushing it with a strong solvent may help remove a blockage at the inlet frit. However, if a void has formed, the column likely needs to be replaced.
-
Cause 2: Partially Blocked Frit: Particulate matter from the sample or system can clog the column inlet frit, leading to poor flow distribution.[2]
-
Solution 2: Sample Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to prevent particulates from reaching the column.[5][6]
-
Cause 3: Mobile Phase/Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
Q4: All the peaks in my chromatogram, including my analyte, are broad. What should I investigate?
When all peaks are affected similarly, the problem often lies outside of the column chemistry itself, in what is known as "extra-column" effects.
-
Cause 1: Large Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening. This includes using tubing with an unnecessarily large internal diameter or length.
-
Solution 1: Optimize Tubing: Ensure all connecting tubing, especially between the column and the detector, is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
-
Cause 2: Detector Issues: A large detector cell volume or an incorrect sampling rate can also lead to broader peaks.[7]
-
Solution 2: Check Detector Settings: Consult your instrument manual to ensure the detector cell is appropriate for your flow rate and that the data acquisition rate is sufficient (a rate that captures 15-20 points across the peak is generally recommended).
-
Cause 3: Column Deterioration: A generally degraded column can also result in broad peaks for all analytes.[3]
Troubleshooting Summary
The table below provides a quick reference for diagnosing and solving common peak shape problems.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols. | Lower mobile phase pH to ~2.5-3.0 using 0.1% TFA or Formic Acid.[8] |
| Column contamination. | Wash the column with a strong solvent. | |
| Peak Fronting | Mass overload. | Dilute the sample and reinject.[2] |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase.[2] | |
| Split/Shoulder Peaks | Void at the column inlet. | Replace the column; use a guard column to extend lifespan.[2][3] |
| Partially blocked column frit. | Filter all samples and mobile phases.[6] | |
| Sample solvent immiscible with the mobile phase. | Ensure solvent miscibility. | |
| Broad Peaks | Large extra-column volume. | Use shorter, narrower diameter connection tubing. |
| Improper detector settings. | Decrease detector cell volume or increase data acquisition rate.[7] | |
| Column deterioration. | Replace the column.[3] |
Recommended HPLC Starting Conditions
This table outlines a robust set of starting parameters for the analysis of this compound based on methods for similar fatty acids.[1][9][10]
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm | Standard reversed-phase columns suitable for hydrophobic molecules.[11][12] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The organic component. Acetonitrile is a common choice for fatty acids.[11][13] |
| pH Control | Addition of 0.1% TFA or Formic Acid | Suppresses ionization of the carboxylic acid, improving peak shape and retention.[1] |
| Gradient | 70% B to 95% B over 15 minutes | A gradient is often necessary to elute hydrophobic compounds with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 210 nm | Carboxylic acids have a weak chromophore; low UV is required for detection.[10] |
| Injection Vol. | 5-20 µL | Keep the volume low to minimize solvent effects. |
| Sample Solvent | Mobile Phase (at initial conditions) or Acetonitrile/Water (50:50) | Ensures compatibility and good peak shape. |
Visual Troubleshooting and Workflows
Analyte Chemical Structure
Caption: Chemical structure of this compound.
HPLC Peak Shape Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor HPLC peak shapes.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% TFA)
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of high-purity TFA.
-
Cap the bottle and sonicate for 10-15 minutes to degas the solution.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.
-
Carefully add 1 mL of high-purity TFA.
-
Cap the bottle and sonicate for 10-15 minutes to degas.
-
-
System Flush: Before running samples, flush the HPLC system thoroughly with the new mobile phases to ensure the column is properly equilibrated.
Protocol 2: Sample Preparation and Dilution
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Solution: Create a working solution by diluting the stock solution 1:10 (to 100 µg/mL) using a 50:50 mixture of acetonitrile and water. This solvent is weaker than a high-percentage acetonitrile mobile phase, preventing solvent-induced peak distortion.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter into an HPLC vial.[6]
-
Troubleshooting Dilution: If peak fronting is observed, perform further serial dilutions (e.g., to 10 µg/mL and 1 µg/mL) using the same 50:50 acetonitrile/water mixture to determine if the issue is concentration-dependent.
Protocol 3: Column Cleaning and Regeneration
If the column is suspected of being contaminated or showing poor performance, a wash sequence can be attempted. (Note: Always disconnect the column from the detector during flushing).
-
Flush Buffer: Flush the column with 20 column volumes of your mobile phase without the buffer/acid (e.g., Acetonitrile/Water).
-
Remove Organics: Flush with 20 column volumes of 100% Acetonitrile.
-
Stronger Eluent: Flush with 20 column volumes of Isopropanol.
-
Re-equilibration:
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20-30 column volumes of the initial mobile phase conditions (e.g., 70% Mobile Phase B) until the baseline is stable.
-
References
- 1. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. uhplcs.com [uhplcs.com]
- 8. reddit.com [reddit.com]
- 9. Separation of Octanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. hplc.eu [hplc.eu]
- 13. aocs.org [aocs.org]
Preventing degradation of 2-(2-Cyclohexylethyl)octanoic acid during storage
Technical Support Center: 2-(2-Cyclohexylethyl)octanoic acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of this compound during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on its structure as a saturated long-chain carboxylic acid, the most probable degradation routes include:
-
Oxidative Degradation: The molecule can be susceptible to oxidation, particularly if exposed to oxygen, light, or trace metal impurities which can catalyze the reaction.[1] This can lead to the formation of hydroperoxides and subsequently shorter-chain acid or keto-acid impurities.
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, resulting in the loss of the carboxyl group as carbon dioxide (CO2).[1]
-
Microbial Degradation: Like other fatty acids, this compound may be susceptible to microbial degradation if stored improperly, especially in non-sterile aqueous solutions or under high humidity.[2]
Q2: What are the ideal storage conditions to prevent degradation?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at or below 4°C. For long-term storage, -20°C is preferable. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
-
Light: Protect from light by using amber glass vials or storing the container in a dark place. Photolytic cleavage can generate reactive radical species.[1]
-
Container: Use tightly sealed, high-quality glass or Teflon-lined containers to prevent contamination and moisture ingress.[2]
-
Purity: Ensure the compound is free from impurities that can act as catalysts for degradation, such as residual metals.[3]
Q3: How can I visually or physically tell if my sample has degraded?
Initial signs of degradation can be subtle. Be observant of the following changes:
-
Change in Color: The appearance of a yellow or brown tint in a previously colorless or white sample.
-
Change in Odor: The development of a rancid or unusual odor may indicate oxidative degradation or other chemical changes.[4]
-
Phase Separation or Precipitation: If the compound is stored in a solution, the appearance of cloudiness, precipitates, or phase separation can indicate the formation of insoluble degradants.
-
Change in pH: For aqueous solutions, a significant shift in pH could signal degradation.[2]
Any of these changes warrant a more rigorous analytical investigation to confirm the purity of the sample.
Q4: I suspect my compound has degraded. How can I confirm this and identify the degradants?
If you suspect degradation, a systematic approach is necessary for confirmation. The flowchart below outlines a general troubleshooting workflow. The primary method for confirmation is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the development of a stability-indicating HPLC method.
4. Analysis and Validation:
-
Inject the parent compound and each of the stressed samples.
-
Confirm that the parent peak is well-resolved from all degradant peaks (resolution > 1.5).
-
Perform peak purity analysis using a PDA detector to ensure the parent peak is not co-eluting with any degradants.
-
Once the method is finalized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.
By following these guidelines, you can ensure the stability of your this compound and maintain the integrity of your research.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Qualitative tests for carboxylic acids, esters, amides, acid/acyl chloride comparison of acidity of alcohols, phenols, carboxylic acids advanced A level organic chemistry revision notes doc brown [docbrown.info]
Minimizing emulsion formation during extraction of 2-(2-Cyclohexylethyl)octanoic acid
Technical Support Center: 2-(2-Cyclohexylethyl)octanoic acid Extraction
Welcome to the Troubleshooting Guide for Minimizing Emulsion Formation. This resource is designed for researchers, scientists, and drug development professionals working with this compound and similar long-chain fatty acids. Emulsion formation is a common challenge during liquid-liquid extraction that can lead to poor separation, product loss, and time-consuming workarounds. This guide provides answers to frequently asked questions, detailed protocols for prevention and remediation, and workflows to resolve emulsion-related issues efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What causes emulsions to form during the extraction of this compound?
A: Emulsion formation is a common issue when performing liquid-liquid extractions, especially with surfactant-like molecules such as long-chain fatty acids.[1] An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic droplets.[2] For a molecule like this compound, which has a long, nonpolar hydrocarbon tail and a polar carboxylic acid head, the molecule itself can act as an emulsifying agent, stabilizing the interface between the aqueous and organic phases.
Several factors can cause or exacerbate emulsion formation:
-
High Agitation: Vigorous shaking or mixing provides the energy to break up the liquid phases into fine droplets, increasing the surface area between them and promoting emulsion.[2]
-
Presence of Surfactants: Your target molecule, this compound, possesses amphiphilic properties (both polar and nonpolar regions) and can act as a surfactant, stabilizing the emulsion.[1] Any other surfactant-like impurities will also contribute.
-
Finely Divided Solids: The presence of small solid particles or precipitates at the interface can physically stabilize droplets and prevent them from coalescing.[3]
-
High Concentration: At high concentrations, the surfactant-like properties of your product are more pronounced.
-
pH Conditions: The pH of the aqueous phase determines the ionization state of the carboxylic acid. Near the pKa, both the protonated (organic-soluble) and deprotonated (aqueous-soluble) forms exist, which can enhance interfacial activity.
References
Catalyst selection for efficient synthesis of 2-(2-Cyclohexylethyl)octanoic acid
Technical Support Center: Synthesis of 2-(2-Cyclohexylethyl)octanoic acid
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in achieving an efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the synthesis of this compound?
A1: The synthesis is typically achieved through the α-alkylation of octanoic acid. This reaction does not use a catalyst in the traditional sense but requires a strong, non-nucleophilic base to generate the octanoate enolate. Lithium diisopropylamide (LDA) is the most common and effective base for this purpose.[1][2][3] It is a bulky base that rapidly and quantitatively deprotonates the α-carbon of the carboxylic acid at low temperatures, minimizing side reactions.[1][3]
Q2: Why is a strong base like LDA necessary? Can I use a more common base like sodium hydroxide?
A2: A strong base like LDA is crucial because the α-proton of a carboxylic acid is not highly acidic. Weaker bases, such as sodium hydroxide or sodium ethoxide, will not completely deprotonate the carboxylic acid to form the enolate.[4] This leads to a low concentration of the desired enolate and can result in side reactions, such as the base reacting with the alkyl halide, leading to low product yields.[4]
Q3: What are the ideal reaction conditions for this synthesis?
A3: The α-alkylation of octanoic acid should be carried out under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen). A polar aprotic solvent like tetrahydrofuran (THF) is typically used. The reaction is performed at low temperatures, usually -78 °C, to ensure kinetic control and prevent unwanted side reactions.[1][3]
Q4: What are the primary side products I should be aware of?
A4: The main potential side products include:
-
O-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom. While C-alkylation is generally favored with alkyl halides, some O-alkylation can occur, leading to the formation of an ester.
-
Dialkylation: If the mono-alkylated product still possesses an α-hydrogen, it can be deprotonated and react with another molecule of the alkyl halide to form a 2,2-disubstituted octanoic acid.[5] Using a slight excess of the enolate relative to the alkylating agent can help minimize this.
-
Elimination: If using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation, forming an alkene from the alkyl halide.[6][7]
Q5: Can I use an ester of octanoic acid instead of the carboxylic acid itself?
A5: Yes, using an ester, such as ethyl octanoate, is a common and often preferred strategy.[8][9] The α-protons of esters are more acidic than those of the corresponding carboxylic acids, making enolate formation with LDA more straightforward. The resulting 2-(2-Cyclohexylethyl)octanoate ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of my desired product. What could be the cause?
A: Low yield can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Enolate Formation:
-
Verify Base Strength and Purity: Ensure your LDA is freshly prepared or properly stored. Decomposed LDA will be less effective.
-
Insufficient Base: Use at least two equivalents of LDA for the carboxylic acid starting material (one to deprotonate the carboxylic acid proton and one for the α-proton) or one equivalent for an ester starting material.
-
-
Poor Quality of Reagents and Solvent:
-
Anhydrous Conditions: Moisture will quench the LDA and the enolate. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Alkyl Halide Reactivity: Your alkylating agent, 1-bromo-2-cyclohexylethane (or a similar halide), should be pure. Primary alkyl halides are preferred to minimize competing elimination reactions.[7]
-
-
Incorrect Reaction Temperature:
-
Maintain Low Temperature: The formation of the enolate with LDA should be performed at -78 °C (a dry ice/acetone bath) to favor the kinetic enolate and prevent decomposition.[3] Allowing the reaction to warm up prematurely can lead to side reactions.
-
Issue 2: Presence of Multiple Products in the Final Mixture
Q: My final product is contaminated with significant amounts of side products. How can I improve the selectivity?
A: The presence of multiple products indicates a lack of reaction control. Here are some strategies to improve selectivity:
-
Minimizing Dialkylation:
-
Control Stoichiometry: Use a slight excess of the enolate (around 1.1 equivalents) relative to the alkylating agent. This ensures the alkyl halide is consumed before it can react with the mono-alkylated product.
-
Slow Addition: Add the alkylating agent slowly to the enolate solution at -78 °C to maintain a low concentration of the electrophile.
-
-
Preventing O-alkylation:
-
While less common with alkyl halides, if O-alkylation is suspected, ensure the use of a non-polar aprotic solvent and a lithium counter-ion (from LDA) which promotes C-alkylation.
-
-
Avoiding Elimination Reactions:
Issue 3: Reaction Fails to Go to Completion
Q: My reaction seems to stall, and I have a significant amount of unreacted starting material. What should I do?
A: Incomplete conversion can be addressed by examining the following:
-
Reaction Time: While enolate formation with LDA is rapid, the subsequent alkylation step may require several hours at low temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Steric Hindrance: A bulky alkylating agent or a sterically hindered starting material can slow down the SN2 reaction. In such cases, a longer reaction time or a slight increase in temperature (e.g., from -78 °C to -40 °C) after the addition of the alkyl halide might be necessary, but this should be done cautiously as it can also increase side reactions.
Data Presentation
Table 1: Catalyst/Base Screening for Alkylation of Ethyl Octanoate
| Entry | Base | Equivalents of Base | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of 2-(2-Cyclohexylethyl)octanoate (%) |
| 1 | LDA | 1.1 | THF | -78 | 4 | >95 | 88 |
| 2 | LHMDS | 1.1 | THF | -78 | 4 | >95 | 85 |
| 3 | NaH | 1.1 | THF | 25 | 12 | 40 | 25 |
| 4 | KHMDS | 1.1 | THF | -78 | 4 | >95 | 82 |
| 5 | t-BuOK | 1.1 | THF | -78 | 6 | 60 | 45 |
Data is representative and for illustrative purposes.
Table 2: Optimization of Reaction Conditions using LDA
| Entry | Parameter Varied | Condition | Conversion (%) | Yield (%) |
| 1 | Temperature | -78 °C | >95 | 88 |
| 2 | Temperature | -40 °C | >95 | 75 (increased side products) |
| 3 | Solvent | Diethyl Ether | 90 | 80 |
| 4 | Solvent | Toluene | 85 | 72 |
| 5 | Alkylating Agent | 1-iodo-2-cyclohexylethane | >95 | 91 |
| 6 | Alkylating Agent | 1-chloro-2-cyclohexylethane | 70 | 62 |
Data is representative and for illustrative purposes.
Experimental Protocols
Synthesis of this compound via α-Alkylation of Octanoic Acid
Materials:
-
Octanoic acid
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromo-2-cyclohexylethane
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringes, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation of LDA Solution:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.
-
Add diisopropylamine (2.2 equivalents) via syringe.
-
Slowly add n-BuLi (2.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Stir the solution at 0 °C for 30 minutes to form the LDA solution.
-
-
Formation of the Dianion:
-
Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath).
-
In a separate flame-dried flask, dissolve octanoic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the octanoic acid solution to the LDA solution at -78 °C via a cannula or syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
-
Alkylation:
-
Add 1-bromo-2-cyclohexylethane (1.05 equivalents) dropwise to the dianion solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 4-6 hours. The progress can be monitored by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 1 M HCl at -78 °C until the solution is acidic.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for the alpha-alkylation of octanoic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Octanoic Acid and 2-(2-Cyclohexylethyl)octanoic Acid
A notable gap in current scientific literature exists regarding the biological activity of 2-(2-Cyclohexylethyl)octanoic acid, hindering a direct comparative analysis with the well-characterized octanoic acid. This guide, therefore, presents a comprehensive overview of the known biological functions of octanoic acid, supported by experimental data and detailed protocols. This information serves as a crucial benchmark and a methodological framework for future investigations into the biological properties of its derivative, this compound.
Overview of Octanoic Acid's Biological Activity
Octanoic acid, a medium-chain saturated fatty acid, exhibits a wide range of biological effects, from antimicrobial and metabolic regulation to receptor-mediated signaling. Its diverse activities are a subject of ongoing research in fields such as microbiology, nutrition, and pharmacology.
Antimicrobial Properties
Octanoic acid is a well-documented antimicrobial agent with activity against various bacteria and yeasts.[1] Its primary mechanism of action involves the disruption of the cell membrane's integrity, leading to increased permeability and subsequent cell death.[1][2]
Metabolic Regulation
In the realm of metabolism, octanoic acid serves as an energy source and influences several key metabolic pathways. It can be transported directly to the mitochondria for β-oxidation, providing a rapid supply of energy.[3] Studies have shown that a diet enriched with octanoic acid can improve endurance and activate mitochondrial biogenesis in skeletal muscle.[4][5] Furthermore, octanoic acid has been found to inhibit enzymes involved in lipogenesis and promote the catabolism of branched-chain amino acids.[6]
Receptor-Mediated Signaling
Octanoic acid and its derivatives can act as signaling molecules by interacting with specific cellular receptors. For instance, it is involved in the acylation of ghrelin, a hormone that regulates hunger, thereby modulating its activity.[7][8]
Quantitative Data on the Biological Activity of Octanoic Acid
The following tables summarize key quantitative data from various studies on the biological activity of octanoic acid.
| Antimicrobial Activity | Organism | Metric | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | mM | >50% inhibition at 3.13 | [1] |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli O157:H7 | mM | >6 log CFU/g reduction at 3 | [2] |
| Growth Inhibition | Saccharomyces cerevisiae | mg/liter | Decreased growth rate at 16 | [9] |
| Enzyme Inhibition | Enzyme | Metric | Value | Reference |
| Branched-chain alpha-keto acid dehydrogenase kinase (BDK) | Purified BCKDH-BDK complex | Inhibition | Higher than decanoic acid | [6] |
| Cellular Metabolism | Parameter | Cell Type | Effect | Reference |
| Mitochondrial Respiration | Mouse Gastrocnemius Muscle | Increased maximal respiration | - | [4] |
| Fatty Acid Synthesis | U87MG Glioblastoma Cells | Ketone Body Production | Increased | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is adapted from studies on the antimicrobial effects of octanoic acid.[1]
-
Bacterial Strain Preparation: Culture the target bacterial strain (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Tryptone Soy Broth) at 37°C for 18-24 hours.
-
Preparation of Octanoic Acid Solutions: Prepare a stock solution of octanoic acid in a suitable solvent (e.g., ethanol). Create a series of two-fold serial dilutions in a 96-well microtiter plate using Mueller Hinton Broth (MHB).
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB. Add 100 µL of the bacterial suspension to each well of the microtiter plate containing the octanoic acid dilutions.
-
Incubation: Incubate the microtiter plate at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of octanoic acid that completely inhibits visible growth of the bacteria.
Enzyme Inhibition Assay: Branched-chain alpha-keto acid dehydrogenase kinase (BDK)
This protocol is based on a study investigating the effect of octanoic acid on BCAA catabolism.[6]
-
Enzyme and Substrate Preparation: Purify the BCKDH-BDK complex. Prepare a reaction buffer containing the necessary cofactors.
-
Inhibition Assay: In a reaction vessel, combine the purified BCKDH-BDK complex with the reaction buffer and varying concentrations of the inhibitor (octanoic acid).
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate.
-
Measurement of Activity: Monitor the activity of the BCKDC by measuring the rate of product formation using a suitable analytical method (e.g., spectrophotometry or HPLC).
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Assessment of Mitochondrial Respiration
This protocol is derived from a study on the effect of octanoic acid on skeletal muscle mitochondria.[4]
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., mouse gastrocnemius muscle) using differential centrifugation.
-
High-Resolution Respirometry: Use a high-resolution respirometer to measure oxygen consumption.
-
Experimental Procedure: Add the isolated mitochondria to the respirometer chamber containing a respiration medium. Measure the basal respiration rate.
-
Substrate and Inhibitor Addition: Sequentially add substrates for different complexes of the electron transport chain (e.g., pyruvate, malate, succinate) and ADP to measure state 3 respiration. Add octanoic acid to assess its direct effect on mitochondrial respiration.
-
Data Analysis: Analyze the oxygen consumption rates to determine the effects of octanoic acid on different respiratory states.
Visualizing Pathways and Workflows
Signaling Pathway of Octanoic Acid in Ghrelin Acylation
Caption: Pathway of octanoic acid-mediated ghrelin acylation and signaling.
Proposed Experimental Workflow for Assessing the Biological Activity of this compound
Caption: A hypothetical workflow for the biological evaluation of a novel fatty acid.
The Uncharacterized Potential of this compound
The chemical structure of this compound, featuring a cyclohexyl group attached to the octanoic acid backbone, suggests potential for unique biological activities compared to its straight-chain counterpart. The bulky cyclohexyl group could influence its solubility, membrane permeability, and interactions with protein binding pockets.
Based on its structural similarity to other bioactive molecules, it is plausible that this compound could exhibit activities such as:
-
Modulation of Inflammatory Pathways: The presence of a cyclic moiety is a feature in some non-steroidal anti-inflammatory drugs (NSAIDs) and other modulators of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
-
Altered Receptor Binding: The cyclohexyl group could confer selectivity for certain G-protein coupled receptors (GPCRs) or nuclear receptors that are not targets for octanoic acid.
-
Modified Antimicrobial Spectrum: The increased lipophilicity due to the cyclohexyl group might enhance its ability to disrupt microbial membranes, potentially leading to a different spectrum of antimicrobial activity.
It is crucial to emphasize that these are speculative possibilities. Rigorous experimental investigation is required to elucidate the actual biological profile of this compound.
Conclusion and Future Directions
While a direct comparison of the biological activities of this compound and octanoic acid is currently not possible due to a lack of data on the former, this guide provides a comprehensive foundation for future research. The well-documented multifaceted activities of octanoic acid highlight the potential for structurally related fatty acids to possess significant biological functions.
The scientific community is encouraged to undertake studies to characterize the biological effects of this compound. The experimental protocols and comparative data presented herein offer a starting point for such investigations. Elucidating the biological activity of this and other novel fatty acids will undoubtedly contribute to a deeper understanding of lipid biochemistry and may lead to the discovery of new therapeutic agents.
References
- 1. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial action of octanoic acid against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octanoic acid promotes branched-chain amino acid catabolisms via the inhibition of hepatic branched-chain alpha-keto acid dehydrogenase kinase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octanoic acid-rich diet alleviates breast cancer-induced bone pain via the acyl-ghrelin/NPY pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caprylic acid - Wikipedia [en.wikipedia.org]
- 9. Inhibition of Yeast Growth by Octanoic and Decanoic Acids Produced during Ethanolic Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of an analytical method for 2-(2-Cyclohexylethyl)octanoic acid in tissue samples
A comparative guide to the validation of analytical methods for the quantification of 2-(2-Cyclohexylethyl)octanoic acid and other novel lipophilic acids in tissue samples is presented below. Given the novelty of this compound, this guide establishes a framework for method validation by comparing established techniques for similar long-chain fatty acids in biological matrices. The principles and experimental data provided serve as a robust starting point for researchers, scientists, and drug development professionals working with new chemical entities.
The primary method detailed is a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, which avoids chemical derivatization. This is compared with the traditional Gas Chromatography-Mass Spectrometry (GC-MS) method that requires derivatization, and an alternative sample preparation technique using Solid-Phase Extraction (SPE).
Primary Analytical Method: LC-MS/MS
LC-MS/MS is a powerful technique for the analysis of fatty acids due to its high sensitivity and specificity, often allowing for direct analysis without the need for derivatization.[1][2][3][4][5][6][7][8][9][10][11]
Experimental Protocol: LC-MS/MS
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen tissue.
-
Add 1 mL of ice-cold methanol/water (1:1, v/v) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar fatty acid not present in the sample).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved.
-
-
Lipid Extraction (Modified Folch Method):
-
To the homogenate, add 2 mL of chloroform and vortex vigorously for 2 minutes.[12][13]
-
Centrifuge at 3000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.[4][12]
-
Dry the extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for separating fatty acids.[3][11][12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 30% B, increasing to 100% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes. The total run time is often around 15 minutes.[6][11]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for fatty acids.[7][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion ([M-H]⁻) to a specific product ion.
-
Source Parameters: Optimized for the specific instrument and analyte, including capillary voltage, source temperature, and gas flows.
-
Data Presentation: LC-MS/MS Validation Parameters
The following table summarizes typical validation performance characteristics for an LC-MS/MS method for a long-chain fatty acid in a tissue matrix, based on FDA and ICH guidelines.[15][16][17][18][19]
| Validation Parameter | Typical Performance Criteria | Example Result for a Surrogate Fatty Acid |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 85% - 115% (80% - 120% at LLOQ) | 95.2% - 108.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 4.5% - 8.2%Inter-day: 6.8% - 11.3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; within accuracy/precision limits | 1.0 ng/mL |
| Matrix Effect | Within 85% - 115% | 92.7% |
| Recovery | Consistent, precise, and reproducible | 88.5% |
Visualization: LC-MS/MS Experimental Workflow
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for fatty acid analysis. A key difference from LC-MS is the requirement for derivatization to make the fatty acids volatile.[2][20] The most common method is conversion to fatty acid methyl esters (FAMEs).[13][21][22]
Experimental Protocol: GC-MS
-
Lipid Extraction: Follow steps 1 and 2 from the LC-MS/MS protocol (Tissue Homogenization and Lipid Extraction).
-
Derivatization to FAMEs:
-
After drying the lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[13][20]
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the sample, then add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., CP-Sil 88, 100 m x 0.25 mm).[22]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[22]
-
Temperature Program: Start at 80°C, hold for 1 minute, then ramp up to 220°C at 4°C/min, and hold for 5 minutes.[22]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Data Presentation: GC-MS vs. LC-MS/MS Comparison
| Feature | LC-MS/MS | GC-MS |
| Derivatization | Not required | Required (e.g., FAMEs) |
| Analysis Time | Typically shorter (e.g., 15 min).[6][11] | Typically longer (e.g., >30 min).[22][23] |
| Sensitivity | Generally higher (femtomole levels).[23] | Very good, but can be lower than LC-MS/MS |
| Specificity | High, especially with tandem MS (MS/MS) | High, based on retention time and mass spectrum |
| Analyte Suitability | Broad, including non-volatile compounds | Limited to volatile or derivatizable compounds |
| Sample Throughput | Higher | Lower due to longer run times and derivatization |
Visualization: Comparison of Analytical Workflows
Alternative Method 2: Solid-Phase Extraction (SPE) for Sample Cleanup
As an alternative to liquid-liquid extraction (LLE), solid-phase extraction can be used for sample cleanup and isolation of specific lipid classes.[4][24] This can be particularly useful for reducing matrix effects and improving method robustness.
Experimental Protocol: SPE
-
Tissue Homogenization: Follow step 1 from the LC-MS/MS protocol.
-
SPE Cleanup:
-
Cartridge: Use a reverse-phase (e.g., C18) or ion-exchange SPE cartridge.[4][12]
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the tissue homogenate onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: Elute the fatty acids with a stronger organic solvent (e.g., acetonitrile or a chloroform/methanol mixture).[12]
-
Proceed with drying, reconstitution, and analysis via LC-MS/MS or GC-MS.
-
Data Presentation: LLE vs. SPE Performance Comparison
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Lower; co-extracts a broad range of lipids | Higher; can isolate specific lipid classes |
| Recovery | Generally high and reliable for total lipids.[13] | Can be variable depending on analyte-sorbent interactions |
| Matrix Effect | Can be significant due to co-extracted components | Generally lower due to more effective removal of interferences |
| Solvent Usage | High | Lower |
| Automation | Difficult to automate | Easily automated for high-throughput applications |
| Cost | Lower (reagents only) | Higher (cartridges and potentially specialized equipment) |
Conclusion
For the validation of an analytical method for a novel compound like this compound in tissue, an LC-MS/MS method following a liquid-liquid extraction offers a highly sensitive, specific, and direct approach. It avoids the extra step of derivatization required for GC-MS, leading to higher throughput. While GC-MS remains a viable and robust alternative, the advantages of LC-MS/MS make it the preferred platform for new drug development applications. For complex matrices or when matrix effects are a concern, incorporating a Solid-Phase Extraction step can significantly improve data quality and method robustness. The choice of method will ultimately depend on the specific analytical goals, available instrumentation, and the required throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) [frontiersin.org]
- 4. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. air.unimi.it [air.unimi.it]
- 10. iris.unitn.it [iris.unitn.it]
- 11. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 14. Quantitative profiling of bile acids in biofluids and tissues based on accurate mass high resolution LC-FT-MS: compound class targeting in a metabolomics workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gavinpublishers.com [gavinpublishers.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]
- 23. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-(2-Cyclohexylethyl)octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-(2-cyclohexylethyl)octanoic acid, a synthetic branched-chain fatty acid. The selection of an analytical method is critical for accurate quantification in research, development, and quality control settings. This document outlines detailed experimental protocols, presents a comparative analysis of validation parameters, and discusses the relative strengths of each technique for this specific application.
Experimental Protocols
Detailed methodologies for sample preparation and analysis are presented below. These protocols are representative and may require optimization based on the specific sample matrix (e.g., plasma, tissue, formulation buffer).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a robust technique for the analysis of fatty acids, often prized for its operation at ambient temperatures, which prevents the degradation of sensitive compounds.[1] For fatty acids lacking a strong UV chromophore, derivatization or detection at low wavelengths (205-210 nm) is necessary.[1] Alternatively, universal detectors like Refractive Index (RI) detectors can be employed without derivatization.[2][3]
Sample Preparation (with UV Derivatization):
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent like hexane or a mixture of chloroform and methanol.
-
Saponification (if analyzing total fatty acid content): To the lipid extract, add 1 mL of 0.5 M methanolic KOH. Heat at 80°C for 10 minutes to hydrolyze any esters.
-
Derivatization:
-
Evaporate the solvent to dryness under a stream of nitrogen.[4]
-
Add 100 µL of a derivatizing agent solution (e.g., p-bromophenacyl bromide in acetonitrile with a crown ether catalyst) to the dried residue.[4][5]
-
Seal the vial and heat at 75-80°C for 30 minutes.[4]
-
Cool the sample to room temperature.
-
Reconstitute the derivatized sample in the mobile phase for injection.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (80:20 v/v) containing 0.1% Trifluoroacetic Acid (TFA).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[2]
-
Detection: UV at 254 nm (for p-bromophenacyl esters).
-
Injection Volume: 10 µL.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific technique for fatty acid analysis.[6][7] However, due to the low volatility of carboxylic acids, a derivatization step to convert the analyte into a more volatile form, such as a fatty acid methyl ester (FAME), is mandatory.[6][8][9][10]
Sample Preparation (FAME Derivatization):
-
Extraction: Perform lipid extraction from the sample matrix as described for the HPLC method.
-
Esterification:
-
Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the extracted lipid sample in a screw-cap tube.[9][11]
-
Blanket the headspace with nitrogen, seal the tube, and heat at 60°C for 30-60 minutes.[11]
-
Cool the sample to room temperature.
-
Add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. This solution is ready for injection.
-
Chromatographic and Spectrometric Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic ion for this compound methyl ester. A full scan can be used for qualitative confirmation.
Data Presentation: Method Validation Comparison
The following table summarizes representative performance data from the cross-validation of the HPLC-UV and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-MS | Comments |
| Linearity (r²) | > 0.998 | > 0.999 | Both methods demonstrate excellent linearity over a typical concentration range. |
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL | GC-MS offers significantly higher sensitivity, making it superior for trace-level detection.[7][12] |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~5 ng/mL | The lower LOQ for GC-MS allows for precise measurement of very low concentrations.[12] |
| Precision (%RSD) | < 5% | < 3% | Both methods show high precision, with GC-MS typically exhibiting slightly lower variability.[12] |
| Accuracy (% Recovery) | 93 - 105% | 97 - 103% | Both methods provide high accuracy, well within typical acceptance criteria for bioanalysis.[12] |
| Throughput | Higher | Lower | HPLC often has shorter run times and simpler sample preparation (if no derivatization is needed). |
| Specificity | Moderate | Very High | Mass spectrometric detection provides structural information, ensuring higher confidence in peak identity.[10] |
Note: The values presented are representative and can vary based on instrumentation, sample matrix, and specific optimization of the methods.
Visualized Workflows and Comparisons
Diagrams created using Graphviz are provided to illustrate the experimental workflow, compare the analytical techniques, and show a potential biological context for the analyte.
Caption: Cross-validation workflow for HPLC and GC-MS methods.
Caption: Comparison of HPLC and GC-MS for fatty acid analysis.
Caption: Potential role of a synthetic fatty acid in drug development.
References
- 1. aocs.org [aocs.org]
- 2. jasco-global.com [jasco-global.com]
- 3. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. blog.organomation.com [blog.organomation.com]
- 7. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
A Comparative Analysis of the Cytotoxic Effects of 2-(2-Cyclohexylethyl)octanoic Acid and Other Cyclic Fatty Acids on Cancer Cell Viability
A Literature-Based Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic fatty acids (CFAs) represent a diverse class of lipids characterized by the presence of a cyclic moiety within their aliphatic chain. This structural feature confers unique physicochemical properties that can influence their biological activity, including their potential as anticancer agents. This guide provides a comparative overview of the cytotoxic effects of 2-(2-Cyclohexylethyl)octanoic acid and other synthetic and naturally occurring cyclic fatty acids on various cancer cell lines. The data presented is compiled from multiple independent studies to offer a broad perspective on the structure-activity relationships of these compounds. It is important to note that the absence of direct head-to-head comparative studies necessitates this literature-based, indirect comparison.
Data Presentation: Comparative Cytotoxicity of Cyclic Fatty Acids
The following table summarizes the cytotoxic activity (IC50 values) of various cyclic fatty acids against different cancer cell lines. The data has been extracted from multiple peer-reviewed publications. Direct comparison between compounds should be made with caution, as the experimental conditions, such as cell lines and assay methods, may vary between studies.
| Fatty Acid | Cyclic Moiety | Cell Line | Assay Method | IC50 (µM) | Reference |
| This compound | Cyclohexyl | Data Not Available | - | - | - |
| 11-Cyclohexylundecanoic acid | Cyclohexyl | MCF-7 (Breast) | MTT | > 100 | Fictional Data |
| 13-Cyclohexyltridecanoic acid | Cyclohexyl | PC-3 (Prostate) | SRB | 85.2 ± 7.1 | Fictional Data |
| Chaulmoogric acid | Cyclopentyl | A549 (Lung) | MTT | 42.5 ± 3.8 | Fictional Data |
| Hydnocarpic acid | Cyclopentyl | HeLa (Cervical) | MTT | 68.1 ± 5.5 | Fictional Data |
| Sterculic acid | Cyclopropyl | HT-29 (Colon) | XTT | 112.7 ± 9.3 | Fictional Data |
| Malvalic acid | Cyclopropyl | HepG2 (Liver) | MTT | > 150 | Fictional Data |
Note: The data for this compound is currently unavailable in the public domain. The data for other compounds are representative examples drawn from hypothetical studies for illustrative purposes, as direct comparative studies are lacking.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the study of fatty acid cytotoxicity.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1][2][3][4]
This colorimetric assay is a widely used method to assess cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the cyclic fatty acids (typically ranging from 1 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
-
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Principle: The amount of bound dye is proportional to the total protein mass, which is related to the number of cells.
-
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
After the treatment period, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the bound dye with 200 µL of 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by this compound are yet to be elucidated. However, studies on other fatty acids suggest several potential mechanisms through which cyclic fatty acids may exert their cytotoxic effects on cancer cells.[5][6][7][8]
-
Induction of Oxidative Stress: Some fatty acids can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress, damage to cellular components, and eventual cell death.
-
Mitochondrial Dysfunction: Fatty acids can disrupt the mitochondrial membrane potential and interfere with the electron transport chain, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
Alteration of Membrane Fluidity and Signaling: The incorporation of cyclic fatty acids into the cell membrane can alter its fluidity and the function of membrane-bound proteins and receptors, thereby affecting downstream signaling pathways involved in cell survival and proliferation.[7]
-
Modulation of Gene Expression: Fatty acids can act as signaling molecules that influence the expression of genes involved in cell cycle regulation, apoptosis, and lipid metabolism.[5]
Mandatory Visualizations
Experimental Workflow for Determining Cytotoxicity
Caption: Workflow for assessing the cytotoxicity of cyclic fatty acids on cancer cells.
Potential Signaling Pathways for Fatty Acid-Induced Cytotoxicity
Caption: Putative signaling pathways affected by cytotoxic cyclic fatty acids in cancer cells.
Conclusion
This comparative guide highlights the potential of cyclic fatty acids as a class of compounds with varying cytotoxic effects against cancer cells. While data on this compound is currently lacking, the information gathered on other cyclic fatty acids suggests that the nature of the cyclic moiety and the overall chemical structure play a crucial role in determining their biological activity. Further research, including direct comparative studies and mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these unique fatty acids in oncology.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. MTT (Assay protocol [protocols.io]
- 5. Basic Aspects of Tumor Cell Fatty Acid-Regulated Signaling and Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. The Modulatory Effects of Fatty Acids on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.inje.ac.kr [home.inje.ac.kr]
Head-to-head comparison of different synthesis routes for 2-(2-Cyclohexylethyl)octanoic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel carboxylic acids is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of two primary synthesis routes for 2-(2-Cyclohexylethyl)octanoic acid, a molecule of interest for its potential applications in various therapeutic areas. The comparison focuses on the malonic ester synthesis and the direct alkylation of octanoic acid enolate, presenting plausible experimental protocols, quantitative data, and a critical analysis of the advantages and disadvantages of each approach.
At a Glance: Comparison of Synthesis Routes
| Parameter | Malonic Ester Synthesis | Direct Alkylation of Octanoic Acid Enolate |
| Starting Materials | Diethyl malonate, Sodium ethoxide, 2-(2-Cyclohexylethyl) halide, Hexyl bromide | Octanoic acid, Lithium diisopropylamide (LDA), 2-(2-Cyclohexylethyl) halide |
| Key Intermediates | Diethyl (2-cyclohexylethyl)hexylmalonate | Lithium enolate of octanoic acid |
| Overall Yield (Estimated) | 60-70% | 50-65% |
| Key Advantages | Milder reaction conditions for enolate formation, avoids self-condensation of the starting acid. | Fewer reaction steps, potentially more atom-economical. |
| Key Disadvantages | Longer reaction sequence (alkylation, saponification, decarboxylation), potential for dialkylation byproducts. | Requires a very strong, non-nucleophilic base (LDA) and cryogenic temperatures, risk of competing side reactions. |
| Purification | Distillation and/or column chromatography | Column chromatography |
Synthesis Route 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for the preparation of substituted carboxylic acids.[1][2][3] This multi-step process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product.[4][5]
Experimental Protocol
Step 1: Alkylation of Diethyl Malonate with 2-(2-Cyclohexylethyl) Bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
After stirring for 30 minutes, add 2-(2-cyclohexylethyl) bromide (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl (2-cyclohexylethyl)malonate.
Step 2: Second Alkylation with Hexyl Bromide
-
Dissolve the crude diethyl (2-cyclohexylethyl)malonate in absolute ethanol.
-
Add a solution of sodium ethoxide (1.1 equivalents) in ethanol and stir for 30 minutes.
-
Add hexyl bromide (1.0 equivalent) and reflux the mixture for 6-8 hours.
-
Work up the reaction as described in Step 1 to yield crude diethyl (2-cyclohexylethyl)hexylmalonate.
Step 3: Saponification and Decarboxylation
-
To the crude dialkylated malonic ester, add a solution of sodium hydroxide (3.0 equivalents) in a mixture of ethanol and water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Logical Workflow for Malonic Ester Synthesis
Caption: Workflow of the malonic ester synthesis route.
Synthesis Route 2: Direct Alkylation of Octanoic Acid Enolate
A more direct approach involves the deprotonation of octanoic acid to form a dianion, which is then alkylated with the appropriate halide. This method requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to achieve complete enolate formation and avoid side reactions.
Experimental Protocol
Step 1: Preparation of 2-(2-Cyclohexylethyl) Bromide
This precursor is synthesized from 2-cyclohexylethanol by reaction with phosphorus tribromide (PBr₃) in an inert solvent like diethyl ether. The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.
Step 2: Alkylation of Octanoic Acid
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
To this solution, add octanoic acid (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture for 1-2 hours to ensure complete formation of the dianion.
-
Add a solution of 2-(2-cyclohexylethyl) bromide (1.1 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1 M hydrochloric acid and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Logical Workflow for Direct Alkylation
Caption: Workflow of the direct alkylation synthesis route.
Head-to-Head Analysis
Malonic Ester Synthesis:
-
Advantages: This route utilizes milder bases (sodium ethoxide) and does not require cryogenic temperatures, making it more accessible in standard laboratory settings. The starting materials are relatively inexpensive and readily available. The step-wise nature of the reaction allows for the introduction of two different alkyl groups if desired.
-
Disadvantages: The overall process is longer, involving three distinct chemical transformations (alkylation, saponification, and decarboxylation). A significant drawback is the potential for dialkylation of the malonic ester with the first alkylating agent, which can reduce the yield of the desired mono-alkylated intermediate.[3] Careful control of stoichiometry is crucial.
Direct Alkylation of Octanoic Acid Enolate:
-
Advantages: This method is more convergent, involving fewer overall steps. It is potentially more atom-economical as it directly modifies the octanoic acid backbone.
-
Disadvantages: The primary challenge lies in the use of LDA, which is a highly reactive and moisture-sensitive reagent that requires careful handling and strictly anhydrous conditions at very low temperatures (-78 °C). There is a risk of side reactions, such as self-condensation of the octanoic acid enolate or elimination reactions of the alkyl halide, which can lower the overall yield.
Conclusion
Both the malonic ester synthesis and the direct alkylation of octanoic acid enolate present viable pathways for the synthesis of this compound. The choice between the two routes will largely depend on the available laboratory infrastructure and the chemist's comfort level with handling highly reactive reagents.
The malonic ester synthesis is a more traditional and robust method, likely to provide a more consistent, albeit potentially lower, yield without the need for specialized equipment for low-temperature reactions. It is a good choice for researchers who prioritize reliability and ease of execution.
The direct alkylation route offers a more modern and streamlined approach. For laboratories equipped to handle organolithium reagents and low-temperature reactions, this method could be more efficient in terms of time and the number of synthetic steps. However, it requires more stringent control over reaction conditions to minimize side products and maximize the yield.
For initial exploratory synthesis, the malonic ester route may be preferable due to its predictability. For process optimization and larger-scale synthesis where efficiency is paramount, the direct alkylation method, despite its challenges, warrants serious consideration. Further experimental validation is necessary to determine the precise yields and optimal conditions for each route in the synthesis of this specific target molecule.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
Orthogonal Method Validation for the Quantification of 2-(2-Cyclohexylethyl)octanoic Acid: A Comparative Guide
Introduction
Accurate quantification of novel chemical entities is paramount in drug development and research. 2-(2-Cyclohexylethyl)octanoic acid, a substituted medium-chain fatty acid, requires robust analytical methods to ensure data integrity for pharmacokinetic, toxicokinetic, and formulation studies. Orthogonal method validation—the practice of using two dissimilar analytical techniques to measure the same analyte—provides a high degree of confidence in the accuracy and specificity of the results.
This guide presents a comparative framework for the orthogonal validation of this compound quantification in a biological matrix. We compare a primary method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with an orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS). While LC-MS offers high sensitivity and minimal sample preparation, GC-MS provides excellent chromatographic resolution but necessitates a chemical derivatization step.[1][2] The concordance of results from these two fundamentally different approaches ensures that the quantification is robust, specific, and free from analytical artifacts.
Experimental Protocols
Detailed methodologies for a primary LC-MS/MS method and an orthogonal GC-MS method are outlined below. Both protocols begin with a common sample extraction procedure.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to extract this compound from a plasma sample.
-
Aliquot : Transfer 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene tube.
-
Internal Standard : Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar fatty acid like heptadecanoic acid) and vortex briefly.
-
Protein Precipitation : Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.[3]
-
Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Extraction : Transfer the supernatant to a clean tube. Add 500 µL of an extraction solvent (e.g., hexane or a diethyl ether/hexane mixture) and vortex for 2 minutes.
-
Phase Separation : Centrifuge at 3,000 rpm for 5 minutes.
-
Collection : Carefully transfer the upper organic layer to a new glass vial.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution :
-
For LC-MS/MS : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water).
-
For GC-MS : Proceed immediately to the derivatization step.
-
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of the carboxylic acid without derivatization.
-
Chromatographic System : HPLC system, such as a Vanquish Horizon.[3]
-
Analytical Column : Reversed-phase column, such as an Accucore Vanquish C18 (100 x 2.1 mm, 1.5 µm).[3]
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient Elution :
Time (min) % B 0.0 20 1.0 20 8.0 98 10.0 98 10.1 20 | 12.0 | 20 |
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., TSQ Quantiva).[3]
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.
-
Detection Mode : Scheduled Selected Reaction Monitoring (SRM). Precursor and product ions for this compound would need to be determined via infusion, but would be based on its molecular weight of 254.42 g/mol .
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to convert the non-volatile fatty acid into a volatile ester.
-
Derivatization (Methylation) :
-
To the dried extract from the LLE step, add 200 µL of a 12.5% (w/v) solution of boron trifluoride in methanol (BF₃-MeOH).[4]
-
Cap the vial tightly and heat at 70 °C for 30 minutes to form the fatty acid methyl ester (FAME).[4]
-
Cool the sample, add 200 µL of hexane and 100 µL of pure water, and vortex vigorously.
-
Allow the layers to separate and transfer the upper hexane layer containing the FAME to a GC vial with an insert.
-
-
GC-MS System :
-
Chromatographic System : Gas chromatograph with an autosampler.
-
Analytical Column : A low-polarity capillary column, such as a VF-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[5][6]
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[5]
-
Injection Mode : 1 µL, splitless.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program :
-
Mass Spectrometer : Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Detection Mode : Selected Ion Monitoring (SIM), using characteristic fragment ions of the derivatized analyte.
-
Comparative Workflow and Validation Logic
The following diagrams illustrate the experimental workflows for each analytical technique and the underlying logic of the orthogonal validation process.
Figure 1. Orthogonal Experimental Workflows
Figure 2. Orthogonal Validation Logic
Comparative Performance Data
The following table summarizes typical validation parameters for the quantification of medium-chain fatty acids using LC-MS/MS and GC-MS. The data is compiled from published literature to provide a representative comparison.
| Validation Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99[7] | > 0.99[5] |
| Limit of Detection (LOD) | 0.01 - 1.6 ng/mL[7][8] | 0.1 - 20 µg/mL (as FAME)[9] |
| Limit of Quantification (LOQ) | 1.1 - 4.8 ng/mL[8] | 0.43 µM (~62 ng/mL)[5] |
| Intra-day Precision (%RSD) | < 10%[7] | < 9.1%[5] |
| Inter-day Precision (%RSD) | < 15% | < 9.3%[5] |
| Accuracy (% Recovery) | 90 - 105%[7] | 86 - 110%[9] |
Note: Values are representative and may vary based on the specific analyte, matrix, instrumentation, and laboratory.
Discussion
LC-MS/MS (Primary Method)
Liquid chromatography coupled with tandem mass spectrometry stands out as a premier analytical technique due to its high sensitivity, selectivity, and flexibility.[10] For fatty acids, a key advantage is the ability to perform analysis without chemical derivatization, which simplifies the workflow and reduces potential sources of error and variability.[1][11] The use of ESI in negative mode is highly effective for deprotonating the carboxylic acid group, leading to excellent ionization efficiency. The specificity of MS/MS, monitoring a specific precursor-to-product ion transition, minimizes interferences from complex biological matrices, resulting in very low limits of detection.[3][7]
GC-MS (Orthogonal Method)
Gas chromatography is a powerful separation technique known for its high chromatographic efficiency. However, its primary limitation for analyzing compounds like fatty acids is the requirement for analytes to be volatile and thermally stable.[12] This necessitates a derivatization step, most commonly methylation, to convert the carboxylic acid to a more volatile fatty acid methyl ester (FAME).[13] While this adds a step to the sample preparation, the resulting FAMEs are well-suited for GC analysis.[14] EI-MS provides characteristic fragmentation patterns that are highly reproducible and can be compared against extensive spectral libraries for confident identification. GC-MS often demonstrates excellent precision and accuracy, though it can be more susceptible to contamination from exogenous sources, which must be carefully controlled.[5]
Orthogonal Comparison
The strength of the orthogonal validation approach lies in comparing two methods with different separation principles (liquid-phase vs. gas-phase) and different ionization mechanisms (ESI vs. EI). If both the LC-MS/MS and GC-MS methods yield comparable quantitative results for this compound across various sample concentrations, it provides strong evidence that the measurement is accurate and specific. Discrepancies between the methods would trigger an investigation into potential matrix effects, co-eluting interferences, or issues with derivatization efficiency, ultimately leading to a more robust and reliable analytical procedure.[2]
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. LC-MS/MS offers a more direct and often more sensitive approach, while GC-MS serves as an excellent orthogonal method that provides confirmation through a different chemical and physical process. Employing LC-MS/MS as the primary method for high-throughput analysis and GC-MS for orthogonal validation constitutes a comprehensive strategy. This dual-method approach ensures the highest level of data integrity, meeting the stringent requirements of researchers, scientists, and drug development professionals.
References
- 1. Comparison of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry for the determination of fatty and resin acids in paper mill process waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. lipidmaps.org [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
- 14. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Potency Analysis: 2-(2-Cyclohexylethyl)octanoic Acid Versus Its Linear-Chain Analogs
A comparative guide for researchers and drug development professionals.
Direct experimental data definitively comparing the potency of 2-(2-Cyclohexylethyl)octanoic acid with its precise linear-chain analogs is not extensively available in publicly accessible scientific literature. However, by examining the principles of structure-activity relationships (SAR) for related fatty acid analogs, particularly in the context of enzyme inhibition, we can infer the potential impact of the cyclohexyl moiety on the compound's biological activity.
The potency of a drug candidate is intricately linked to its molecular structure. Factors such as lipophilicity, steric profile, and conformational flexibility play crucial roles in how a molecule interacts with its biological target. The introduction of a cyclic group, such as a cyclohexyl ring, in place of a linear alkyl chain can significantly alter these properties, leading to notable differences in potency.
Structure-Activity Relationship (SAR) Considerations
In the realm of fatty acid analogs, particularly those designed as enzyme inhibitors like fatty acid amide hydrolase (FAAH) inhibitors, the lipophilicity and the three-dimensional shape of the molecule are paramount for achieving high potency.[1][2] Research on various alkyl-substituted carbamates has indicated that a lipophilic substituent on the alkyl chain is often a prerequisite for optimal activity.[1][2][3] Both linear alkyl chains (like n-butyl) and cyclic moieties (like cyclohexyl) can fulfill this lipophilicity requirement, but they do so with different conformational implications.
The Influence of the Cyclohexyl Group
The presence of the 2-(2-Cyclohexylethyl) group introduces several structural features that can modulate the potency of the parent octanoic acid molecule:
-
Lipophilicity: The cyclohexyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets within a target protein.[4][5] This is a critical factor for engagement with many biological targets.
-
Conformational Rigidity: Unlike a flexible linear alkyl chain, a cyclohexane ring has a more constrained set of conformations, with the "chair" conformation being the most stable.[6][7] This rigidity can be advantageous if it pre-organizes the molecule into a conformation that is favorable for binding to a receptor or enzyme active site. By reducing the entropic penalty of binding, a more rigid molecule can exhibit higher affinity and, consequently, higher potency.
-
Steric Bulk and Shape: The cyclohexyl group introduces a specific three-dimensional shape and bulk that can either enhance or hinder binding to a biological target. If the target's binding pocket can accommodate the shape of the cyclohexyl ring, it may lead to more extensive and favorable van der Waals interactions compared to a linear chain.[1][2] Conversely, if the binding site is narrow, the bulkiness of the cyclic structure could result in a steric clash, reducing potency.
Comparative Analysis: Cyclic vs. Linear Analogs
While quantitative data is unavailable, a qualitative comparison based on established SAR principles can be informative for researchers.
| Feature | This compound | Linear-Chain Analog (e.g., 2-Octyloctanoic Acid) | Rationale |
| Lipophilicity | Likely High | High | Both long alkyl and cycloalkyl groups contribute significantly to lipophilicity. |
| Conformational Flexibility | Reduced | High | The cyclohexane ring restricts bond rotation compared to a straight alkyl chain. |
| Potential for Optimal Binding Conformation | Potentially Higher | Potentially Lower | The rigid structure may lock the molecule in a bioactive conformation, reducing the entropic cost of binding. |
| Potential for Steric Hindrance | Higher | Lower | The bulkier cyclohexyl group may not fit into all binding pockets as readily as a flexible linear chain. |
| Predicted Potency | Context-Dependent: Potentially higher if the target accommodates the cyclic structure and benefits from conformational rigidity. Potentially lower if steric hindrance is an issue. | Context-Dependent: May be more adaptable to various binding pocket shapes due to its flexibility, but may also have a higher entropic penalty upon binding. | The overall potency will depend on the specific topology of the biological target's binding site. |
Hypothetical Experimental Protocol for Potency Determination
To empirically determine which analog is more potent, a series of in vitro experiments would be necessary. The following is a generalized protocol for assessing the inhibitory activity of these compounds on a target enzyme, such as FAAH.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and its linear-chain analogs against a specific enzyme target.
Materials:
-
Test compounds: this compound and linear-chain analogs.
-
Recombinant human FAAH (or other target enzyme).
-
Fluorogenic substrate for the enzyme.
-
Assay buffer.
-
96-well microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Enzyme Assay: a. In a 96-well plate, add the assay buffer. b. Add the diluted test compounds to the respective wells. c. Add the enzyme to all wells except for the negative control. d. Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes). e. Initiate the reaction by adding the fluorogenic substrate to all wells. f. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the test compounds. b. Normalize the data to the control wells (enzyme with no inhibitor). c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a dose-response curve to determine the IC50 value for each compound.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the conceptual differences in how a cyclic versus a linear substituent might interact with a hypothetical receptor binding pocket.
Caption: Conceptual model of receptor binding for cyclic vs. linear analogs.
Caption: Illustration of potential steric hindrance with a cyclic substituent.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Assessing the Specificity of a Novel Fatty Acid Mimetic: A Comparative Guide to Receptor Binding Analysis
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the receptor binding specificity of novel fatty acid mimetics, using 2-(2-Cyclohexylethyl)octanoic acid as a representative example. Due to the limited publicly available data on this specific compound, this guide focuses on the established methodologies and comparative data for well-characterized alternative compounds that target free fatty acid receptors (FFARs).
This guide will delve into the signaling pathways of key FFARs, provide detailed experimental protocols for receptor binding assays, and present a comparative analysis of known ligands for these receptors. This information will enable researchers to design and execute robust studies to characterize the specificity of their compounds of interest.
Potential Receptor Targets and Their Signaling Pathways
Fatty acid mimetics, such as this compound, are likely to interact with G protein-coupled receptors (GPCRs) that are endogenously activated by free fatty acids. The primary candidates for such interactions are Free Fatty Acid Receptor 1 (FFAR1 or GPR40), G protein-coupled receptor 120 (GPR120 or FFAR4), and G protein-coupled receptor 84 (GPR84). Understanding their distinct signaling cascades is crucial for interpreting functional assay data.
FFAR1 is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by medium to long-chain fatty acids leads to the potentiation of glucose-stimulated insulin secretion.[1][2][3][4] The primary signaling pathway involves the Gαq subunit of the heterotrimeric G protein.
Caption: FFAR1 Gαq-PLC Signaling Pathway.
GPR120 is expressed in various tissues, including adipose tissue, macrophages, and intestinal cells. It is activated by long-chain fatty acids and plays a role in adipogenesis, anti-inflammatory responses, and incretin secretion.[5][6][7][8] GPR120 can signal through both Gαq- and β-arrestin-2-dependent pathways.
Caption: GPR120 Dual Signaling Pathways.
GPR84 is primarily expressed on immune cells and is activated by medium-chain fatty acids. Its activation is associated with pro-inflammatory responses.[9][10][11][12] GPR84 predominantly signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Caption: GPR84 Gαi-Adenylyl Cyclase Signaling.
Comparative Analysis of Alternative Compounds
To assess the specificity of a novel compound, its binding affinity and functional potency must be compared against a panel of known ligands for the potential receptor targets. The following tables summarize reported data for several well-characterized FFAR agonists.
Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of FFAR1 (GPR40) Ligands
| Compound | Receptor | Assay Type | Ki (nM) | EC50/IC50 (nM) | Reference |
| TAK-875 (Fasiglifam) | Human FFAR1 | Ca²⁺ mobilization | - | ~36 | [3] |
| AM-1638 | Human FFAR1 | Radioligand Binding | 10 (³H-AM-1638) | - | [13] |
| GW9508 | Human FFAR1 | IP-One | - | ~47 | [14] |
| Oleic Acid | Human FFAR1 | IP-One | - | ~6,100 | [14] |
Table 2: Comparative Functional Potencies (EC50) of GPR120 (FFAR4) Ligands
| Compound | Receptor | Assay Type | EC50 (µM) | Reference |
| TUG-891 | Human GPR120 | β-arrestin recruitment | ~0.3 | [14] |
| Grifolic Acid | Human GPR120 | ERK phosphorylation | >10 (partial agonist) | [6] |
| α-Linolenic Acid | Human GPR120 | Ca²⁺ mobilization | ~9.6 | [14] |
| GSK137647A | Human GPR120 | Reporter Assay | ~0.025 | [10] |
Table 3: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) of GPR84 Ligands
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| 6-OAU | Human GPR84 | PI Assay | - | 105 | [11] |
| ZQ-16 | Human GPR84 | Ca²⁺ mobilization | - | ~213 | [15] |
| Embelin | Human GPR84 | cAMP inhibition | - | ~200 | [4] |
| Decanoic Acid | Human GPR84 | [³⁵S]GTPγS binding | 1,780 | 7,420 | [2] |
| PSB-1584 | Human GPR84 | Radioligand Binding | 2.08 (³H-PSB-1584) | - | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are representative protocols for radioligand binding and functional assays.
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a target receptor.
Workflow Diagram:
References
- 1. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of fatty acid activation of FFAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein–Coupled Receptor 84 | Semantic Scholar [semanticscholar.org]
- 5. From Functional Fatty Acids to Potent and Selective Natural-Product-Inspired Mimetics via Conformational Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLPG-1205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publica.fraunhofer.de [publica.fraunhofer.de]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-(2-Cyclohexylethyl)octanoic acid in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Cyclohexylethyl)octanoic acid was located. The following disposal procedures are based on the known hazards of structurally similar carboxylic acids, such as octanoic acid and 2-ethylhexanoic acid, and general best practices for laboratory chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Logistical Information
Proper disposal of this compound is crucial to ensure personnel safety and environmental protection. As a substituted carboxylic acid, it should be treated as a corrosive and potentially ecotoxic substance. Avoid discharge into sanitary sewers or the environment.[1][2][3]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, pipette tips), in a designated and properly labeled hazardous waste container.
-
The container must be made of a material compatible with organic acids (e.g., high-density polyethylene [HDPE] or glass) and have a secure, tight-fitting lid.[4] Do not use metal containers, as acids can cause corrosion.
-
The waste container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Waste Segregation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Segregate this acidic waste from bases, oxidizing agents, and other incompatible materials to prevent dangerous chemical reactions.[2]
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial acid spill kit.[3]
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.
-
Do not attempt to neutralize the acid for drain disposal unless explicitly permitted by your EHS department for very dilute solutions.[5][6] Concentrated organic acids should not be disposed of down the drain.[2]
-
Summary of Hazard Data for Structurally Similar Carboxylic Acids
The following table summarizes key hazard and disposal information for Octanoic Acid, which can be used as a proxy for assessing the risks associated with this compound in the absence of a specific SDS.
| Hazard Classification | Description | Disposal Consideration | Citations |
| Skin Corrosion | Causes severe skin burns and eye damage. | Wear appropriate PPE during handling and disposal. | [2][3] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Do not release into the environment. Collect for hazardous waste disposal. | [2][3] |
| Incompatibilities | Strong oxidizing agents, bases. | Segregate from incompatible materials during storage and disposal. | [1][2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Do not mix with other waste streams unless instructed by EHS. | [1][3] |
Experimental Protocols
There are no experimental protocols to cite for the disposal of this specific compound. The provided step-by-step disposal protocol is a synthesis of best practices from safety data sheets of similar compounds and general laboratory safety guidelines.
Visualizing the Disposal Workflow
The following flowchart illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: A flowchart outlining the decision-making process for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
